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  • Product: 4-(m-Tolyl)-1H-pyrazole
  • CAS: 1260785-58-7

Core Science & Biosynthesis

Foundational

Binding affinity of 4-(m-Tolyl)-1H-pyrazole to protein targets

An In-Depth Technical Guide to the Binding Affinity of Pyrazole-Based Compounds for Protein Targets Introduction: The Pyrazole Scaffold in Modern Drug Discovery The 1H-pyrazole is a five-membered aromatic heterocycle con...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Binding Affinity of Pyrazole-Based Compounds for Protein Targets

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The 1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a cornerstone of medicinal chemistry, prized for its metabolic stability, synthetic tractability, and its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding, and hydrophobic and π-π stacking interactions.[1][2][3] These properties make the pyrazole nucleus a "privileged scaffold" in drug design, capable of being tailored to bind with high affinity and selectivity to a diverse array of protein targets.[1][2][3]

While this guide will use 4-(m-Tolyl)-1H-pyrazole as a representative of this chemical class, the broader focus will be on the versatile binding characteristics of pyrazole derivatives across different protein families. We will explore the quantitative aspects of these interactions, the methodologies used to measure them, and the biological context of these binding events.

Part 1: Diverse Protein Targets of Pyrazole-Based Ligands

The versatility of the pyrazole scaffold allows for its incorporation into ligands that target a wide spectrum of protein classes. The specific substitutions on the pyrazole ring dictate the target selectivity and binding affinity.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Pyrazole derivatives have been successfully developed as agonists for GPR119, a GPCR expressed in pancreatic β-cells and intestinal L-cells.[4][5] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn enhances glucose-stimulated insulin secretion (GSIS).[4][5] This makes GPR119 an attractive target for the treatment of type 2 diabetes.[4][5][6][7]

Anti-Apoptotic Proteins

The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis (programmed cell death). Overexpression of anti-apoptotic members, such as Myeloid Cell Leukemia 1 (MCL-1), is a common survival mechanism in cancer cells.[8] Phenylpyrazole-based compounds have been identified as inhibitors of MCL-1.[8] These molecules act as "BH3-mimetics," binding to a hydrophobic groove on MCL-1 and disrupting its interaction with pro-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis.[8]

Kinases

Protein kinases are enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazoline derivatives, a related class of compounds, have shown inhibitory activity against several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR).[9] By blocking the activity of these kinases, these compounds can inhibit tumor growth and proliferation.[9]

Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Tetrasubstituted pyrazoles have been developed as high-affinity ligands for the estrogen receptor (ER), with some derivatives showing remarkable selectivity for the ERα subtype.[10] These selective agonists are valuable tools for dissecting the specific biological roles of ER subtypes.[10]

Part 2: Quantitative Analysis of Binding Affinity

The binding affinity of a ligand for its protein target is a critical parameter in drug development. It is typically quantified using metrics such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50).

Compound ClassSpecific TargetMetricValueReference
Phenylpyrazole DerivativeMCL-1Ki0.25 µM
Pyrazole DerivativeEstrogen Receptor αBinding Affinity~50% of estradiol[10]
Pyrazoline DerivativeVEGFR2 KinaseIC500.135 µM[9]
Pyrazoline DerivativeHER2 KinaseIC500.253 µM[9]
GPR119 AgonistGPR119EC505.7 nM
Pyrazole DerivativeMitochondrial Pyruvate CarrierEC500.638 µM[11]

Part 3: Methodologies for Determining Binding Affinity

Several biophysical techniques can be employed to accurately measure the binding affinity between a small molecule, like a pyrazole derivative, and its protein target. One such robust and widely used method is the Fluorescence Polarization (FP) assay.

Principle of Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule. A small, fluorescently labeled ligand (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When a large protein binds to this tracer, the rotational motion of the complex is significantly slower. This results in a higher polarization of the emitted light.

A competitive FP assay can be designed to determine the binding affinity of an unlabeled test compound. The test compound competes with the fluorescent tracer for binding to the protein. As the concentration of the test compound increases, it displaces the tracer from the protein, causing a decrease in the measured fluorescence polarization.

Detailed Protocol: Competitive FP Assay for MCL-1 Inhibition

This protocol describes a method to determine the Ki of a pyrazole-based test compound for the anti-apoptotic protein MCL-1.

Materials:

  • Recombinant human MCL-1 protein

  • Fluorescently labeled peptide tracer known to bind MCL-1 (e.g., a FAM-labeled BIM BH3 peptide)

  • Test compound (e.g., a 4-(m-Tolyl)-1H-pyrazole derivative)

  • Assay buffer (e.g., PBS, 0.01% Triton X-100)

  • 384-well black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow:

  • Reagent Preparation:

    • Prepare a 2X solution of MCL-1 protein in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Prepare a serial dilution of the test compound in assay buffer.

  • Assay Plate Setup:

    • Add a fixed volume of the test compound dilutions to the wells of the 384-well plate.

    • Include control wells:

      • No Protein Control: Buffer only.

      • No Competitor Control: Buffer instead of test compound.

    • Add the 2X MCL-1 protein solution to all wells except the "No Protein Control".

    • Add the 2X fluorescent tracer solution to all wells.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis:

    • The raw data (in millipolarization units, mP) is plotted against the logarithm of the test compound concentration.

    • The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.

    • The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity for the protein.

Scientist's Note on Self-Validation: The inclusion of "No Protein" and "No Competitor" controls is critical. The "No Protein" control defines the baseline low polarization of the free tracer, while the "No Competitor" control defines the maximum polarization of the fully bound tracer. These controls validate the assay window and ensure that observed changes in polarization are due to specific binding competition.

FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_plate 2. Assay Plate Setup cluster_inc 3. Incubation cluster_read 4. Data Acquisition cluster_analysis 5. Data Analysis P 2X Protein Solution Plate Add Reagents to 384-well Plate P->Plate T 2X Tracer Solution T->Plate C Test Compound Dilutions C->Plate Inc Incubate at RT (e.g., 60 min) Plate->Inc Read Measure Fluorescence Polarization Inc->Read Plot Plot mP vs. [Compound] Read->Plot Fit Fit Curve (4PL) to get IC50 Plot->Fit Calc Calculate Ki (Cheng-Prusoff) Fit->Calc

Caption: A generalized workflow for a competitive Fluorescence Polarization (FP) binding assay.

Part 4: Signaling Pathway Context

Understanding the binding affinity of a compound is only part of the story. The biological consequence of this binding event is determined by the role of the target protein in cellular signaling pathways.

GPR119 Agonism and Insulin Secretion

As mentioned, pyrazole-based compounds can act as agonists for GPR119.[4] The binding of a GPR119 agonist initiates a signaling cascade that has a beneficial effect on glucose homeostasis.[5][7]

GPR119_Pathway cluster_cell Pancreatic β-cell Agonist Pyrazole Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds G_protein Gαs Protein GPR119->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Secretion Insulin Secretion InsulinVesicles->Secretion

Caption: Simplified GPR119 signaling pathway in pancreatic β-cells.

Pathway Description:

  • A pyrazole agonist binds to the GPR119 receptor on the surface of a pancreatic β-cell.[4][12]

  • This binding event activates a stimulatory G-protein (Gαs).

  • The activated Gαs subunit stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[12]

  • Increased cAMP levels activate Protein Kinase A (PKA).

  • PKA then phosphorylates various downstream targets, leading to the mobilization and exocytosis of insulin-containing vesicles, but only in the presence of elevated glucose. This glucose-dependent mechanism reduces the risk of hypoglycemia.[12]

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable core structure in the design of potent and selective ligands for a wide range of protein targets. While comprehensive data on the specific compound 4-(m-Tolyl)-1H-pyrazole is not extensively published, the principles outlined in this guide demonstrate the broader utility of this chemical class. By understanding the structure-activity relationships of pyrazole derivatives and employing robust biophysical techniques like Fluorescence Polarization, researchers can effectively characterize binding affinities and advance the development of novel therapeutics for diseases ranging from diabetes to cancer.

Future research will undoubtedly continue to explore the vast chemical space around the pyrazole nucleus, leading to the discovery of new ligands with enhanced affinity, selectivity, and drug-like properties for both established and novel protein targets.

References

  • Discovery and characterization of novel small molecule agonists of G protein-coupled receptor 119. PubMed.
  • Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. PubMed.
  • Biovitrum discovers novel GPR119 agonists for the tre
  • Discovery of a potent G-protein-coupled receptor 119 agonist for the tre
  • Chapter 7: Recent Advances in the Discovery of GPR119 Agonists. Books.
  • Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. PubMed.
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. PMC.
  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. [Link]

  • Advancing mitochondrial therapeutics. Digital Commons@Becker. [Link]

Sources

Exploratory

The Evolution and Discovery of 4-Substituted 1H-Pyrazole Compounds: A Technical Guide to Synthetic Methodologies and Pharmacological Applications

Executive Summary and Historical Context The pyrazole scaffold—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—is a privileged structure in modern drug discovery. The term "pyrazole" was first...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Historical Context

The pyrazole scaffold—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—is a privileged structure in modern drug discovery. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883, and the core nucleus was subsequently synthesized from acetylene and diazomethane by Hans von Pechmann in 1898 .

While early research focused on simple alkyl and aryl substitutions, the paradigm of pyrazole chemistry shifted dramatically toward 4-substituted 1H-pyrazoles . This shift was driven by the realization that functionalization at the C4 position allows for optimal 3-D vector growth, enabling precise interactions with deep enzymatic binding pockets without sterically hindering the hydrogen-bond donor/acceptor capabilities of the adjacent nitrogen atoms. Today, 4-substituted pyrazoles are the backbone of numerous blockbuster drugs, including selective COX-2 inhibitors, anticancer agents, and potent agrochemicals .

Mechanistic Rationale for C4-Substitution

To understand the synthetic strategies employed in pyrazole chemistry, one must analyze its electronic structure. Pyrazole is a π-excessive aromatic heterocycle. The two nitrogen atoms—one pyridine-like (neutral, sp2 hybridized) and one pyrrole-like (basic, contributing a lone pair to the aromatic sextet)—create a unique push-pull electronic environment.

Electrophilic aromatic substitution (EAS) occurs preferentially at the C4 position . The C3 and C5 positions are deactivated toward electrophiles due to the inductive electron-withdrawing effect of the adjacent nitrogen atoms. Consequently, the C4 position acts as the thermodynamic and kinetic sink for electrophilic attack. This electronic predictability allows medicinal chemists to regioselectively install halogens or formyl groups at C4, which serve as versatile handles for downstream cross-coupling and condensation reactions.

Logical Workflow of Pyrazole Functionalization

The following diagram illustrates the strategic pathways used to elaborate the pyrazole core into complex, biologically active 4-substituted derivatives.

G N1 1H-Pyrazole Scaffold N2 Electrophilic Aromatic Substitution (Thermodynamic Sink at C4) N1->N2 N3 C4-Bromination (Br2 / AcOH) N2->N3 N4 Vilsmeier-Haack Formylation (POCl3 / DMF) N2->N4 N5 4-Bromo-1H-pyrazole N3->N5 N6 1H-Pyrazole-4-carbaldehyde N4->N6 N7 Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) N5->N7 N8 Condensation Reactions (Hydrazines / Amines) N6->N8 N9 4-Aryl/Heteroaryl Pyrazoles (Kinase / RNase H Inhibitors) N7->N9 N10 4-Substituted Schiff Bases (Antimicrobial Agents) N8->N10

Workflow of C4-functionalization of 1H-pyrazoles via electrophilic substitution and cross-coupling.

Core Synthetic Methodologies

As a self-validating system, the synthesis of 4-substituted pyrazoles requires strict adherence to mechanistic principles. Below are the field-proven protocols for the two most critical transformations in pyrazole elaboration.

Protocol A: Regioselective C4-Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the premier method for introducing a formyl group at the C4 position, yielding 1H-pyrazole-4-carbaldehydes which are critical precursors for Schiff bases and chalcones .

Causality & Rationale: The reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate a highly reactive chloroiminium ion (the Vilsmeier reagent) in situ. Because the Vilsmeier reagent is highly sensitive to hydrolysis, absolute anhydrous conditions are mandatory. The electrophile exclusively attacks the electron-rich C4 position. The subsequent basic work-up is not merely for neutralization; it is mechanistically required to hydrolyze the stable iminium intermediate into the final aldehyde.

Step-by-Step Methodology:

  • Reagent Generation: Cool anhydrous DMF (3.0 equiv) to 0 °C under an inert argon atmosphere. Add POCl₃ (1.5 equiv) dropwise over 15 minutes. Causality: The dropwise addition controls the highly exothermic formation of the chloroiminium salt and prevents reagent degradation.

  • Electrophilic Attack: Stir the mixture at 0 °C for 30 minutes. Slowly add a solution of the N-protected or N-alkylated 1H-pyrazole (1.0 equiv) dissolved in minimal anhydrous DMF.

  • Reaction Propagation: Gradually warm the reaction to room temperature, then heat to 60–80 °C for 4 hours. Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the starting material validates the complete formation of the iminium intermediate.

  • Hydrolytic Work-up: Cool the mixture and pour it slowly over crushed ice. Carefully adjust the pH to 7–8 using saturated aqueous NaHCO₃ or 2M NaOH. Causality: The alkaline pH drives the hydrolysis of the iminium salt to the aldehyde and prevents the product from remaining water-soluble as a protonated species.

  • Isolation: Extract with ethyl acetate (3x), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Modular Vector Growth via Suzuki-Miyaura Cross-Coupling

For the introduction of complex aryl or heteroaryl groups at the C4 position, the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-1H-pyrazoles is the industry standard .

Causality & Rationale: 4-Bromo-1H-pyrazoles readily undergo oxidative addition with Pd(0) catalysts. A biphasic solvent system (e.g., 1,4-dioxane/water) is chosen to solubilize both the organic substrates and the inorganic base. The base (e.g., K₂CO₃) is mechanistically critical: it coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex, which accelerates the transmetalation step with the Pd(II) intermediate.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial or Schlenk flask, combine 4-bromo-1H-pyrazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio). Add K₂CO₃ (2.5 equiv). Causality: Degassing the solvent by sparging with argon prevents the oxygen-mediated homocoupling of the boronic acid and protects the Pd(0) catalyst from oxidation.

  • Catalyst Addition: Add the pre-catalyst, such as Pd(PPh₃)₄ or XPhos Pd G2 (2–5 mol%).

  • Coupling: Heat the mixture to 90 °C for 5–12 minutes under microwave irradiation (or 80 °C for 4–8 hours under conventional heating). Validation: LC-MS monitoring should confirm the mass of the cross-coupled product and the absence of the debrominated side-product.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition between water and ethyl acetate, and purify via silica gel flash chromatography.

Pharmacological Landscape and SAR Data

The strategic substitution at the C4 position has led to the discovery of highly potent compounds across multiple therapeutic areas. Structure-Activity Relationship (SAR) studies consistently demonstrate that the steric bulk and electronic nature of the C4-substituent dictate the molecule's target affinity.

Quantitative Data Summary

The following table summarizes the biological efficacy of key 4-substituted 1H-pyrazole derivatives across different disease models:

Compound Class / Specific DerivativeTarget / Disease ModelKey Quantitative Data (IC50 / MIC)Mechanism of Action
Pyrrolyl-pyrazole carboxylic acids HIV-1 RNase HIC₅₀ = 0.27 µMSelective non-DKA RNase H inhibition, sparing integrase
Pyrazole-thiazole hybrid (Cmpd 6) Leukemia HL-60 Cell LineIC₅₀ = 1.35 µMTopoisomerase II inhibition; induces G2/M phase cell cycle arrest
3-(4-chlorophenyl)-4-substituted Mycobacterium tuberculosisMIC < 5.0 µg/mL (varies)Disruption of mycobacterial cell wall synthesis / Antifungal action
Tolfenpyrad (Pyrazole Amide) Agricultural Pests (Insects)LC₅₀ < 3.3 mg/LDisruption of the mitochondrial electron transport system (METI)
Key SAR Insights:
  • Antiviral Activity (HIV-1): In the development of RNase H inhibitors, replacing the biologically labile diketo acid (DKA) chain with a 4-substituted pyrrolyl-pyrazole carboxylic acid scaffold resulted in a massive increase in target selectivity. The C4-oxyphenyl substitution specifically anchors the molecule in the RNase H active site, bypassing integrase toxicity .

  • Anticancer Activity: For leukemia treatments, appending a thiazole or thiocarboxamide moiety at the C4 position of the pyrazole ring significantly enhances DNA Topoisomerase II inhibition. The spatial geometry of the C4 vector allows the molecule to intercalate effectively into the DNA-enzyme complex .

Conclusion and Future Perspectives

The history of 4-substituted 1H-pyrazoles is a testament to the power of rational drug design. By understanding the intrinsic electronic properties of the pyrazole ring, chemists have developed robust, self-validating synthetic protocols—such as Vilsmeier-Haack formylations and Suzuki-Miyaura cross-couplings—to selectively functionalize the C4 position. As fragment-based drug discovery (FBDD) continues to evolve, the 4-substituted pyrazole will remain a cornerstone scaffold, offering unparalleled modularity for targeting complex enzymatic binding sites in oncology, virology, and agricultural chemistry.

References

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology (IJRASET). Available at:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI - Molecules. Available at:[Link]

  • Pyrrolyl Pyrazoles as Non-Diketo Acid Inhibitors of the HIV-1 Ribonuclease H Function of Reverse Transcriptase. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. Semantic Scholar / ResearchGate. Available at:[Link]

Foundational

Foreword: The Dynamic Nature of a Privileged Scaffold

An In-Depth Technical Guide to Tautomerism in 4-(m-Tolyl)-1H-pyrazole Structures In the landscape of medicinal chemistry and materials science, the pyrazole ring stands as a "privileged scaffold." Its unique electronic p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tautomerism in 4-(m-Tolyl)-1H-pyrazole Structures

In the landscape of medicinal chemistry and materials science, the pyrazole ring stands as a "privileged scaffold." Its unique electronic properties, metabolic stability, and versatile synthetic handles have cemented its role in a vast array of pharmaceuticals and functional materials.[1][2] However, to truly harness the potential of pyrazole derivatives, one must look beyond their static two-dimensional representations and appreciate their dynamic nature. At the heart of this dynamism lies the phenomenon of tautomerism—a subtle, yet profound, structural isomerism that can dictate a molecule's biological activity, physicochemical properties, and synthetic reactivity.[3]

This guide provides an in-depth exploration of tautomerism as it pertains to the 4-(m-Tolyl)-1H-pyrazole framework. We will move beyond a simple definition, delving into the fundamental principles, the advanced analytical techniques used for characterization, and the critical implications for drug development. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights and practical methodologies required to understand, analyze, and ultimately control this crucial molecular behavior.

Deconstructing Annular Tautomerism in Pyrazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In pyrazole systems, the most prevalent form is prototropic tautomerism, involving the migration of a proton. Specifically, unsymmetrically substituted pyrazoles exhibit annular tautomerism , where a proton shifts between the two nitrogen atoms of the five-membered ring.[2][3]

Consider a generic 3-substituted pyrazole. The proton can reside on the N1 atom (adjacent to the substituent) or the N2 atom (adjacent to the unsubstituted C5). These two forms, 1H- and 2H-tautomers (often designated by the position of the substituent, e.g., 3-substituted vs. 5-substituted), exist in a dynamic equilibrium.

The Special Case of 4-(m-Tolyl)-1H-pyrazole

A critical point of distinction arises with 4-substituted pyrazoles. Due to the plane of symmetry passing through the C4 atom and the midpoint of the N1-N2 bond, the two potential tautomers of 4-(m-Tolyl)-1H-pyrazole are, in fact, identical and degenerate . The migration of the proton from N1 to N2 results in a molecule that is superimposable on the original.

While this means there is no equilibrium to measure for this specific molecule, the rapid proton exchange still has significant spectroscopic consequences. Furthermore, understanding the factors that would normally influence this equilibrium is essential for designing more complex, unsymmetrical analogs.

Methodologies for Structural Characterization

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is required for a comprehensive understanding of pyrazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for investigating tautomeric equilibria in solution.[4] The rapid interconversion of tautomers often leads to time-averaged signals, where the observed chemical shifts are a weighted average of the shifts of the individual tautomers.

Key Observations in Pyrazole NMR:

  • ¹H NMR: The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature, often appearing between 10-14 ppm.[4] In symmetrically substituted pyrazoles like 4-(m-Tolyl)-1H-pyrazole, the H3 and H5 protons are chemically equivalent and appear as a single signal. In unsymmetrical systems, rapid tautomeric exchange can also cause the H3 and H5 signals to merge into one averaged peak.[4]

  • ¹³C NMR: The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric state. In cases of slow exchange, two distinct sets of signals can be observed, allowing for the direct integration and determination of the equilibrium constant.[5]

  • ¹⁵N NMR: This technique provides direct insight into the nitrogen environment. A "pyrrole-like" nitrogen (N-H) resonates at a different frequency than a "pyridine-like" nitrogen (-N=), allowing for clear differentiation of tautomers in the solid state or under slow-exchange conditions.[6]

Experimental Protocol: ¹H NMR Analysis with D₂O Exchange

This protocol is a self-validating system for identifying the labile N-H proton.

  • Sample Preparation: Dissolve ~5-10 mg of 4-(m-Tolyl)-1H-pyrazole in 0.6 mL of a dry, aprotic deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of an aprotic solvent is crucial to minimize proton exchange with the solvent itself, which can broaden or completely obscure the N-H signal.[4]

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum. Identify the broad signal in the downfield region (typically >10 ppm), which is characteristic of the N-H proton. Note the chemical shifts and multiplicities of all other signals.

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube. Cap the tube and shake gently to mix.

  • Second Spectrum Acquisition: Re-acquire the ¹H NMR spectrum under the same conditions.

  • Analysis: The broad N-H proton signal will significantly decrease in intensity or disappear entirely upon D₂O addition. This occurs because the labile N-H proton exchanges with the deuterium from D₂O, becoming NMR-inactive ('H) and confirming its identity. All other C-H proton signals should remain unaffected.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous, static snapshot of the molecular structure in the solid state.[7] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For pyrazoles, this technique definitively identifies which tautomer is present in the crystal lattice.[5][6] In the solid state, pyrazoles often form hydrogen-bonded supramolecular structures, such as dimers, trimers, or catemeric chains, which can be elucidated through crystallography.[4][8][9]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[10]

Workflow for Computational Analysis:

Computational_Workflow start Define Tautomeric Structures (e.g., 3- vs 5-substituted) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc nmr_calc Spectroscopic Prediction (GIAO for NMR shifts) geom_opt->nmr_calc energy_comp Compare Relative Energies (ΔE, ΔG) to predict stability freq_calc->energy_comp conclusion Identify Dominant Tautomer and Validate Model energy_comp->conclusion exp_comp Compare Calculated Data with Experimental Spectra nmr_calc->exp_comp exp_comp->conclusion

This workflow allows for the calculation of key parameters:

  • Relative Energies (ΔE, ΔG): The energy difference between optimized tautomer structures indicates their relative stability. The tautomer with the lower Gibbs free energy (ΔG) is predicted to be the more abundant species at equilibrium.[10]

  • NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts with good accuracy, aiding in the assignment of complex experimental spectra.[11][12]

  • Vibrational Frequencies: Calculated IR spectra can be compared with experimental data to confirm structural assignments.

Table 1: Representative Calculated vs. Experimental ¹H NMR Data for Pyrazole Ring Protons

ProtonTypical Experimental Shift (ppm)[4]Representative Calculated Shift (ppm)Notes
N1-H10.0 - 14.0~12.5Highly sensitive to solvent and H-bonding.
H3 / H5~7.6~7.7Appear as a single peak due to symmetry/exchange.
H4~6.3~6.4Typically a triplet in unsubstituted pyrazole.

Note: Calculated values are illustrative, based on typical DFT (GIAO/B3LYP) results for pyrazole systems.

Synthesis of 4-Aryl-1H-pyrazoles

The synthesis of 4-(m-Tolyl)-1H-pyrazole can be achieved through several established methods. A robust and common approach is the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the C4-aryl bond.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes the coupling of a protected 4-bromo-1H-pyrazole with an arylboronic acid.[13]

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-1-(triphenylmethyl)-1H-pyrazole (1.0 eq), m-tolylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and an aqueous solution of a base like 2M Na₂CO₃. The base is critical for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: The resulting trityl-protected pyrazole is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 4-(m-Tolyl)-1H-pyrazole.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure compound.

Implications for Drug Discovery and Development

The tautomeric state of a pyrazole-containing drug candidate is not a trivial academic detail; it is a critical determinant of its pharmacological profile.[1][3] The two tautomers of an unsymmetrical pyrazole are distinct molecular entities with different shapes, hydrogen bonding capabilities, and dipole moments.

Impact on Biological Activity:

  • Receptor Binding: Only one tautomer may fit optimally into a target's binding site. The position of the N-H proton (the hydrogen bond donor) and the lone pair on the sp² nitrogen (the hydrogen bond acceptor) are crucial for establishing key interactions with amino acid residues. A shift in the tautomeric equilibrium can dramatically alter binding affinity.

  • Pharmacokinetics (ADME): Tautomerism can influence a compound's lipophilicity, solubility, and metabolic stability. For example, one tautomer might be more susceptible to enzymatic degradation than the other, affecting its half-life in the body.

Receptor_Binding cluster_receptor Receptor Binding Pocket cluster_tautomers Tautomeric Forms cluster_outcome Binding Outcome HBA H-Bond Acceptor HBD H-Bond Donor TautomerA Tautomer A (N1-H) TautomerA->HBA Strong H-Bond (Donor-Acceptor) TautomerA->HBD No Interaction Active High Affinity Binding TautomerB Tautomer B (N2-H) TautomerB->HBA Repulsion (Acceptor-Acceptor) TautomerB->HBD Weak H-Bond (Acceptor-Donor) Inactive Low/No Affinity

Conclusion

The study of tautomerism in 4-(m-Tolyl)-1H-pyrazole serves as an excellent model for understanding a fundamental concept in heterocyclic chemistry. While its symmetrical nature results in degenerate tautomers, the principles governing the rapid proton exchange and the methodologies used for its analysis are universally applicable. For drug development professionals, a deep appreciation of tautomerism is non-negotiable. It influences everything from molecular design and synthesis to ultimate biological efficacy. By employing a synergistic combination of high-resolution NMR, X-ray crystallography, and predictive computational modeling, researchers can elucidate these dynamic structures and engineer next-generation therapeutics with enhanced potency and optimized pharmacokinetic profiles.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL
  • Source: Materials (Basel)
  • Title: Spectroscopic Analysis of Pyrazoles - Technical Support Center Source: BenchChem URL
  • Title: Synthesis and Crystal Structures of N-Substituted Pyrazolines Source: Molecules URL: [Link]

  • Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL
  • Title: Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Encyclopedia.pub URL: [Link]

  • Title: The tautomerism of pyrazolines (dihydropyrazoles) Source: SciSpace by Typeset URL: [Link]

  • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: Molecules URL: [Link]

  • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles Source: Semantic Scholar URL: [Link]

  • Title: Theoretical studies on tautomerism and IR spectra of pyrazole derivatives Source: ResearchGate URL: [Link]

  • Title: Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion Source: ResearchGate URL: [Link]

  • Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography)
  • Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: The tautomerism of pyrazolines (dihydropyrazoles) Source: ResearchGate URL: [Link]

  • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI URL: [Link]

  • Title: A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives Source: BenchChem URL
  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: International Journal of Pharmaceutical Sciences and Research URL
  • Title: Tautomeric structures of pyrazole (A) and essential reaction sites (B) Source: ResearchGate URL: [Link]

  • Title: Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities Source: Chemistry Central Journal URL: [Link]

  • Title: Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies Source: MDPI URL: [Link]

  • Title: Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding Source: Acta Crystallographica Section C URL: [Link]

  • Title: ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Source: ResearchGate URL: [Link]

  • Title: Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study Source: RSC Advances URL: [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 4-(m-Tolyl)-1H-pyrazole

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for the Direct Synthesis of 4-(m-Tolyl)-1H-pyrazole Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for the Direct Synthesis of 4-(m-Tolyl)-1H-pyrazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocol.

Introduction & Mechanistic Rationale

The 1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in the design of potent kinase inhibitors and anti-inflammatory agents[1]. The functionalization of the C4 position via the Suzuki-Miyaura cross-coupling reaction is a critical transformation in drug development. However, performing this coupling on an unprotected 1H-pyrazole presents significant synthetic hurdles.

As a Senior Application Scientist, I designed this protocol to address the specific challenges of direct cross-coupling with nitrogen-rich heterocycles. The free endocyclic nitrogen of the pyrazole ring can readily coordinate to the palladium(II) intermediate, forming stable, catalytically inactive bis(pyrazole) complexes that poison the catalytic cycle. Additionally, competing side reactions—such as Chan-Lam or Buchwald-Hartwig N-arylation, and protodehalogenation—can severely compromise the yield, as detailed in recent [2].

To overcome these barriers without resorting to tedious N-protection/deprotection sequences (e.g., using THP or Trityl groups), this protocol leverages a rationally designed catalytic system:

  • Catalyst & Ligand Causality: We utilize XPhos Pd G2 (a second-generation precatalyst) in combination with supplemental XPhos ligand. The extreme steric bulk of the dialkylbiaryl phosphine ligand prevents the pyrazole nitrogen from accessing and poisoning the palladium center. Concurrently, the electron-rich nature of XPhos accelerates the oxidative addition of 4-bromo-1H-pyrazole, which is inherently less reactive than its iodo-counterpart but significantly less prone to undesired protodehalogenation[2].

  • Base & Solvent Causality: A mild inorganic base, Potassium Carbonate (K₂CO₃), is selected over stronger bases to suppress N-arylation. The biphasic solvent system (1,4-Dioxane/Water, 4:1) is critical; water is required to dissolve the base and generate the highly nucleophilic trihydroxyboronate species [ArB(OH)3]-, which undergoes transmetalation much more efficiently than the neutral boronic acid[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA 4-Bromo-1H-pyrazole TM Transmetalation Boronate Transfer OA->TM m-Tolylboronic acid Base RE Reductive Elimination Product Release TM->RE RE->Pd0 4-(m-Tolyl)-1H-pyrazole

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 4-arylpyrazole synthesis.

Quantitative Data: Optimization of Reaction Conditions

The success of a Suzuki coupling reaction with halogenated pyrazoles is highly dependent on the careful selection of the catalyst, base, and solvent system[3]. The table below summarizes the causality behind the optimized parameters and demonstrates why standard conditions often fail for unprotected substrates.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/H₂O90< 15%Catalyst poisoning via N-coordination; mostly unreacted starting material.
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃Dioxane/H₂O10045%Moderate conversion; significant protodehalogenation observed via LC-MS.
XPhos Pd G2 (1 mol%) XPhos (2 mol%) K₂CO₃ Dioxane/H₂O 100 > 85% Rapid oxidative addition; steric bulk prevents catalyst deactivation.

Experimental Workflow

Workflow SM Starting Materials 4-Bromo-1H-pyrazole + m-Tolylboronic acid Setup Reaction Setup XPhos Pd G2, K2CO3 Dioxane/H2O, Argon SM->Setup Heat Catalytic Coupling 100°C, 2-4 hours Setup->Heat Workup Aqueous Workup EtOAc Extraction Heat->Workup Purify Purification Silica Chromatography Workup->Purify Product Pure Product 4-(m-Tolyl)-1H-pyrazole Purify->Product

Workflow for the direct Suzuki-Miyaura coupling of unprotected 4-bromo-1H-pyrazole.

Step-by-Step Protocol: Synthesis of 4-(m-Tolyl)-1H-pyrazole

Materials Required:

  • 4-Bromo-1H-pyrazole (1.0 mmol, 147 mg)

  • m-Tolylboronic acid (1.2 mmol, 163 mg)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.5 mmol, 345 mg)

  • XPhos Pd G2 (0.01 mmol, 7.9 mg)

  • XPhos (0.02 mmol, 9.5 mg)

  • 1,4-Dioxane (Anhydrous) and Deionized Water

Step 1: Preparation and Degassing (Critical Step)

  • To an oven-dried Schlenk tube or a heavy-walled microwave vial equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole, m-tolylboronic acid, and K₂CO₃.

  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) to create a 4:1 biphasic mixture.

  • Self-Validation Check: The presence of oxygen will rapidly oxidize the electron-rich XPhos ligand and promote homocoupling of the boronic acid. Sparge the mixture with Argon gas for a minimum of 15 minutes. The solution must be visibly bubbling with inert gas to ensure complete deoxygenation.

Step 2: Catalyst Activation and Reaction 4. Briefly remove the argon line and rapidly add XPhos Pd G2 and XPhos ligand to the degassed mixture. 5. Seal the reaction vessel tightly under an Argon atmosphere. 6. Transfer the vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. 7. Self-Validation Check: After 2 hours, sample the organic layer. Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The starting 4-bromo-1H-pyrazole should be consumed, and a new, highly UV-active spot (the biaryl product) should appear at a lower Rf due to the increased polarity of the biaryl system. Confirm via LC-MS (Expected [M+H]⁺ for C₁₀H₁₀N₂ = 159.1 m/z).

Step 3: Workup and Isolation 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by adding 10 mL of water and dilute with 10 mL of Ethyl Acetate (EtOAc). 10. Transfer to a separatory funnel. Causality of Workup: The aqueous wash removes the inorganic salts (K₂CO₃ and borate byproducts), while the organic layer retains the target pyrazole and ligand residues. The aqueous layer is separated and discarded. 11. Extract the remaining aqueous phase with EtOAc (2 x 10 mL). 12. Combine the organic extracts, wash with saturated NaCl solution (brine, 15 mL), and dry over anhydrous Na₂SO₄. 13. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 10% EtOAc in Hexanes and increasing to 50% EtOAc. 15. Pool the fractions containing the pure product (identified via TLC) and remove the solvent in vacuo to afford 4-(m-Tolyl)-1H-pyrazole as a solid.

References

  • Title: The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. Source: ACS Publications. URL:[Link]

Sources

Application

Application Note: One-Pot Synthesis of 4-Arylpyrazoles via Enaminone Intermediates Using Hydrazine Hydrate

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary 4-Arylpyrazoles are privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

4-Arylpyrazoles are privileged heterocyclic scaffolds in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, COX-2 inhibitors, and transforming growth factor-β (TGF-β) receptor antagonists 1. Historically, the synthesis of these motifs relied on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) of 4-halopyrazoles with arylboronic acids [[2]](). While effective, these traditional methods require expensive transition-metal catalysts, pre-functionalized starting materials, and rigorous anaerobic conditions.

To streamline drug development workflows, this application note details a highly efficient, transition-metal-free, one-pot synthesis utilizing hydrazine hydrate 3. By reacting an aryl-substituted active methylene compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by in situ cyclization with hydrazine hydrate, researchers can access highly pure 4-arylpyrazoles in excellent yields.

Mechanistic Causality & Chemical Rationale

The success of this one-pot protocol relies on a self-validating, two-stage cascade reaction that eliminates the need for intermediate purification:

  • Electrophilic Activation (Enaminone Formation): The active methylene group of an aryl ketone or arylacetonitrile is reacted with DMF-DMA. Heating drives the elimination of methanol, forming a highly electrophilic α,β -unsaturated enaminone intermediate 1.

  • Nucleophilic Cyclization: Hydrazine hydrate ( NH2​NH2​⋅H2​O ) is introduced directly into the reaction mixture. The primary amine of hydrazine attacks the highly reactive β -carbon of the enaminone via a Michael-type addition. This is followed by intramolecular condensation at the carbonyl/nitrile carbon. The subsequent elimination of dimethylamine and water yields the thermodynamically stable, aromatized 4-arylpyrazole core [[1]]().

Why Hydrazine Hydrate? Using the hydrate form of hydrazine (typically 80% or 98% w/w) rather than anhydrous hydrazine provides critical operational advantages. First, it significantly reduces the explosion and toxicity risks associated with anhydrous hydrazine. Second, the aqueous component enhances the solubility of the leaving groups (dimethylamine) and stabilizes the polar transition states during cyclization. Finally, the water introduced by the hydrate acts as an internal anti-solvent for the highly lipophilic 4-arylpyrazole, driving spontaneous crystallization during workup and bypassing the need for chromatographic purification.

Workflow A Aryl Active Methylene (Ketone/Nitrile) B Enaminone Intermediate A->B DMF-DMA 80°C, 2h C Hydrazone Intermediate B->C NH2NH2·H2O RT, 1h D 4-Arylpyrazole Target Core C->D Intramolecular Cyclization -HNMe2, -H2O

Figure 1: Reaction sequence for the one-pot synthesis of 4-arylpyrazoles via enaminone intermediates.

Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes, precipitation) serve as built-in quality control checkpoints.

Materials & Reagents
  • Aryl ketone or arylacetonitrile (1.0 equiv, 10 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv, 15 mmol)

  • Hydrazine hydrate (80% aqueous solution, 2.0 equiv, 20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Ice-cold distilled water (50 mL)

Step-by-Step Methodology
  • Substrate Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aryl active methylene compound (10 mmol) in 10 mL of anhydrous DMF.

  • Enaminone Formation: Add DMF-DMA (15 mmol) dropwise at room temperature. Heat the reaction mixture to 80°C for 2–4 hours.

    • Causality Note: Heating is required to overcome the steric hindrance of the active methylene and drive the elimination of methanol.

    • Validation Check: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc, 3:1). The solution will typically deepen in color (yellow to orange) as the conjugated enaminone forms.

  • Thermal Quenching: Once enaminone formation is complete, cool the reaction mixture to 0–5°C using an ice bath.

    • Causality Note: Cooling is critical prior to adding hydrazine hydrate to prevent violent exothermic boiling and to suppress the formation of unwanted side products.

  • Cyclization: Slowly add hydrazine hydrate (20 mmol) dropwise over 10 minutes. Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. The evolution of dimethylamine gas may be observed.

  • Precipitation & Isolation: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water under vigorous stirring. The highly crystalline 4-arylpyrazole will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 15 mL) to remove residual DMF and unreacted hydrazine, and dry under a high vacuum. If ultra-high purity is required for biological assays, recrystallize from hot ethanol.

Data Presentation: Methodology Comparison

The following table summarizes the quantitative and operational advantages of the one-pot enaminone/hydrazine approach compared to traditional cross-coupling.

Synthesis MethodologyCatalyst RequiredStep CountAtom EconomyTypical YieldScalability
Pd-Catalyzed Suzuki Coupling 2Yes (Pd, e.g., PdCl2(dppf))Multi-stepLow60–80%Moderate (Cost-prohibitive)
One-Pot DMF-DMA / Hydrazine 1NoOne-potHigh85–95%Excellent (Process-friendly)

Biological Relevance in Drug Development

4-Arylpyrazoles synthesized via this method have demonstrated profound biological activity in preclinical models. For instance, compound GW788388 , a potent and orally active ALK5 (TGF-β Type I receptor) inhibitor, was synthesized using this exact DMF-DMA/hydrazine hydrate one-pot strategy 1. By acting as an ATP-competitive inhibitor at the ALK5 kinase domain, GW788388 effectively blocks TGF-β signaling, preventing extracellular matrix deposition and demonstrating significant in vivo efficacy against renal and cardiac fibrosis 4.

Pathway Ligand TGF-β Ligand Receptor ALK5 (TGF-β RI) Ligand->Receptor Binds Smad Smad2/3 Phosphorylation Receptor->Smad Kinase Activity Inhibitor 4-Arylpyrazole (GW788388) Inhibitor->Receptor Inhibits (ATP-competitive) Fibrosis Collagen IA1 Expression (Fibrosis) Smad->Fibrosis Gene Transcription

Figure 2: Mechanism of action of 4-arylpyrazole-based ALK5 inhibitors in the TGF-β signaling pathway.

References

  • 1 Gellibert, F., et al. "Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2006.

  • 2 Ichikawa, H., et al. "Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents." Heterocycles, 2006.

  • 3 Heller, S. T., & Natarajan, S. R. "One-Pot Synthesis of Pyrazoles." Organic Letters, 2006.

  • [[4]]() Petersen, M., et al. "Oral Administration of GW788388, an Inhibitor of TGF-beta Type I and II Receptor Kinases, Decreases Renal Fibrosis." Kidney International, PubMed, 2008.

Sources

Method

Application Notes &amp; Protocols for the Regioselective Synthesis of Substituted Pyrazoles

For: Researchers, scientists, and drug development professionals Introduction: The Centrality of Pyrazoles and the Challenge of Regiocontrol The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent ni...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Centrality of Pyrazoles and the Challenge of Regiocontrol

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1] Its derivatives are integral to a vast array of FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the phosphodiesterase inhibitor sildenafil.[1] The therapeutic and functional diversity of these compounds stems from the pyrazole core's unique electronic properties and its capacity for versatile substitution, which allows for precise tuning of its physicochemical and pharmacological profiles.[2][3]

However, the synthesis of specifically substituted pyrazoles is often complicated by the challenge of regioselectivity.[4] Many classical and widely-used methods, particularly those involving unsymmetrical starting materials, can lead to the formation of multiple regioisomers—structural isomers that differ only in the placement of substituents on the ring.[5] Since different regioisomers can possess dramatically different biological activities and physical properties, the ability to control the reaction to yield a single, desired isomer is paramount for any application in drug development or materials science.[5][6]

This technical guide provides an in-depth exploration of key regioselective synthesis techniques for substituted pyrazoles. It moves beyond simple procedural lists to explain the underlying mechanistic principles that govern regiocontrol, offering field-proven insights and detailed, validated protocols for immediate application in the laboratory.

Part 1: Foundational Cyclocondensation Strategies & The Art of Regiocontrol

The most traditional and enduring route to the pyrazole core is the cyclocondensation of a C3 fragment with a hydrazine derivative.[7] While straightforward, mastering this approach requires a nuanced understanding of the factors that dictate the final arrangement of substituents.

The Knorr Pyrazole Synthesis: Mastering the Classic

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][8] When an unsymmetrical dicarbonyl (R¹ ≠ R³) is reacted with a substituted hydrazine (e.g., phenylhydrazine), the reaction can produce two distinct regioisomers.

The crux of the regiochemical outcome lies in the initial nucleophilic attack. The substituted nitrogen of the hydrazine (N1) can attack one carbonyl, while the unsubstituted nitrogen (N2) attacks the other. The final product depends on which nitrogen attacks which carbonyl carbon first, followed by cyclization and dehydration.[9]

Causality Behind Regiocontrol: The regioselectivity of the Knorr synthesis is not arbitrary; it is a predictable outcome based on a hierarchy of influencing factors:[5][9]

  • Electronic Effects: The most electrophilic carbonyl carbon will preferentially be attacked by the most nucleophilic nitrogen atom of the hydrazine. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl, making it the primary site of initial attack.

  • Steric Hindrance: Bulky substituents on the dicarbonyl compound can shield a carbonyl group, directing the initial attack of the hydrazine to the less sterically hindered position.[5]

  • Reaction pH: The reaction conditions are critical.

    • Acidic Conditions: In an acidic medium, the reaction proceeds via a hydrazone intermediate. The initial condensation typically occurs at the more reactive carbonyl (e.g., the ketone in a β-ketoester). The subsequent cyclization is then directed by the remaining carbonyl group.

    • Basic or Neutral Conditions: Under these conditions, the hydrazine acts as a stronger nucleophile, and the initial attack is often governed by the electronic nature of the carbonyl carbons.

Diagram: Regioselectivity in the Knorr Synthesis

G cluster_0 Reaction Pathway cluster_1 Controlling Factors Unsymmetrical_Dicarbonyl R1(CO)CH2(CO)R3 Intermediate_A Hydrazone Intermediate A Unsymmetrical_Dicarbonyl->Intermediate_A Attack at C=O (R1 side) Intermediate_B Hydrazone Intermediate B Unsymmetrical_Dicarbonyl->Intermediate_B Attack at C=O (R3 side) Substituted_Hydrazine R-NH-NH2 Substituted_Hydrazine->Intermediate_A Substituted_Hydrazine->Intermediate_B Product_A Regioisomer A (1,3,5-substituted) Intermediate_A->Product_A Cyclization & Dehydration Product_B Regioisomer B (1,5,3-substituted) Intermediate_B->Product_B Cyclization & Dehydration Factors Steric Hindrance Electronic Effects Reaction pH Factors->Unsymmetrical_Dicarbonyl Dictates initial attack G Hydrazonoyl_Chloride Hydrazonoyl Chloride Precursor Nitrile_Imine Nitrile Imine (1,3-Dipole) (In Situ) Hydrazonoyl_Chloride->Nitrile_Imine Base Base (e.g., Et3N) Base->Nitrile_Imine Cycloaddition [3+2] Cycloaddition Nitrile_Imine->Cycloaddition Dipolarophile Alkene/Alkyne Dipolarophile Dipolarophile->Cycloaddition Pyrazoline Pyrazoline Intermediate Cycloaddition->Pyrazoline Aromatization Aromatization (e.g., -HBr) Pyrazoline->Aromatization Pyrazole Regiospecific Pyrazole Product Aromatization->Pyrazole G PumpA Syringe Pump A (Acetophenone) TMixer1 PumpA->TMixer1 PumpB Syringe Pump B (DMADMF) PumpB->TMixer1 PumpC Syringe Pump C (Hydrazine) TMixer2 PumpC->TMixer2 Reactor1 Heated Coil (170°C) Enaminone Formation TMixer1->Reactor1:f0 Reactor1:f1->TMixer2 Reactor2 Heated Chip (150°C) Pyrazole Formation TMixer2->Reactor2:f0 BPR Back Pressure Regulator Reactor2:f1->BPR Collection Product Collection BPR->Collection

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 4-(m-Tolyl)-1H-pyrazole in Cross-Coupling Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to synthesize C4-arylated pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to synthesize C4-arylated pyrazoles. The synthesis of 4-(m-Tolyl)-1H-pyrazole via Suzuki-Miyaura cross-coupling is notoriously challenging due to the inherent electronic properties of the pyrazole core.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to elevate your cross-coupling yields from trace amounts to >90%.

Mechanistic Causality: Why Do Pyrazole Couplings Fail?

To optimize a reaction, we must first understand its failure modes. The direct cross-coupling of 4-halo-1H-pyrazoles with m-tolylboronic acid typically suffers from two major mechanistic pitfalls:

  • Catalyst Poisoning (Substrate Inhibition): The free N-H of the pyrazole ring contains a lone pair that acts as a strong σ-donor. This nitrogen can displace phosphine ligands on the palladium catalyst, forming a highly stable, catalytically inactive Pd(II)-pyrazole complex. This stalls the catalytic cycle before oxidative addition can efficiently occur.

  • Protodeboronation: m-Tolylboronic acid is susceptible to protodeboronation (hydrolysis of the C-B bond) under basic, aqueous conditions at elevated temperatures. If the transmetalation step is slow—often due to steric hindrance or poor catalyst activation—the boronic acid degrades into toluene before it can couple.

G Start 4-Halo-1H-pyrazole + m-Tolylboronic Acid Protect N-Protection (Trityl/SEM) Prevents Pd-Poisoning Start->Protect Step 1 Fail1 Catalyst Poisoning (Free NH coordinates Pd) Start->Fail1 Unprotected OxAdd Oxidative Addition (Pd(0) to Pd(II)) Protect->OxAdd Pd Catalyst Transmet Transmetalation (Base Mediated) OxAdd->Transmet RedElim Reductive Elimination Yields 4-(m-Tolyl)pyrazole Transmet->RedElim Fail2 Protodeboronation (Excess Water/Heat) Transmet->Fail2 Slow coupling Product 4-(m-Tolyl)-1H-pyrazole RedElim->Product

Caption: Suzuki-Miyaura coupling workflow for 4-(m-Tolyl)-1H-pyrazole highlighting failure points.

Quantitative Data Summary: Condition Screening

To demonstrate the impact of protecting groups and advanced precatalysts, consider the following optimization data synthesized from established literature on 4-arylpyrazole couplings. Notice how the yield drastically improves when causality-driven adjustments are made.

EntryCatalyst SystemProtecting GroupConditionsYield (%)Causality / Observation
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃, Dioxane/H₂O, 100°C, 12h<15%Catalyst poisoning by free NH; extensive protodeboronation.
2PdCl₂(dppf) (0.2 mol%)Trityl (Tr)K₂CO₃, Dioxane/H₂O, 80°C, 4h85%Protection prevents poisoning; dppf accelerates transmetalation[1].
3XPhos Pd G2 (1 mol%)SEM / DinitroK₃PO₄, Dioxane/H₂O, 90°C, 2h95%Bulky ligand prevents Pd aggregation; rapid coupling[2].
4RuPhos-Pd G2 (1 mol%)Mesyl (Ms)K₃PO₄, Dioxane/H₂O, MW 100°C, 5m92%Microwave heating outcompetes boronic acid degradation[3].

Self-Validating Experimental Protocol

To bypass the aforementioned failure modes, we employ a self-validating three-step sequence. This protocol utilizes a Buchwald-type pre-catalyst (XPhos Pd G2) which ensures rapid generation of the active Pd(0) species, minimizing catalyst degradation.

Step 1: N-Protection of 4-Bromo-1H-pyrazole

Objective: Sterically and electronically shield the pyrazole nitrogen.

  • Dissolve 4-bromo-1H-pyrazole (1.0 equiv) in anhydrous DMF at 0°C.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes.

  • Dropwise add Trityl chloride (TrCl, 1.1 equiv) or SEM-Cl (1.1 equiv). Allow to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in water/EtOAc. Run an LC-MS of the organic layer. The disappearance of the starting material and the presence of the [M+H]⁺ peak for the protected intermediate confirms successful shielding, validating readiness for the coupling step.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Rapidly couple the protected pyrazole with m-tolylboronic acid.

  • In an oven-dried Schlenk flask or microwave vial, combine the protected 4-bromo-1H-pyrazole (1.0 equiv), m-tolylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add XPhos Pd G2 (1-2 mol%). Note: XPhos is highly effective for sterically demanding and heteroaryl couplings[2].

  • Evacuate and backfill the vessel with Argon (3 cycles).

  • Add degassed 1,4-Dioxane/H₂O (4:1 ratio).

  • Heat at 90°C for 2 hours (conventional) or 100°C for 10 minutes (Microwave irradiation[4]).

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc). A highly fluorescent new spot under short-wave UV (254 nm) indicates successful biaryl formation.

Step 3: Deprotection

Objective: Reveal the final 4-(m-Tolyl)-1H-pyrazole.

  • If Trityl-protected, dissolve the crude intermediate in DCM and add Trifluoroacetic acid (TFA) (10 equiv) and Triethylsilane (2 equiv, as a cation scavenger)[1]. Stir at room temperature for 1 hour.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc. Purify via flash chromatography to yield pure 4-(m-Tolyl)-1H-pyrazole.

Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield of 4-(m-Tolyl)-1H-pyrazole Check1 Is Pyrazole N-Protected? Issue->Check1 Sol1 Protect with Trityl/SEM to prevent Pd-poisoning Check1->Sol1 No Check2 Is Toluene forming? Check1->Check2 Yes Sol2 Protodeboronation active. Switch to XPhos Pd G2 & K3PO4 Check2->Sol2 Yes Check3 Black precipitate forming? Check2->Check3 No Sol3 Pd(0) crashing out. Use Microwave or increase ligand Check3->Sol3 Yes

Caption: Troubleshooting logic tree for resolving low yields in aryl-pyrazole cross-coupling.

Q: I am observing massive amounts of toluene and unreacted pyrazole in my crude NMR. What is happening? A: You are witnessing the protodeboronation of your m-tolylboronic acid. When the transmetalation step is slower than the hydrolysis of the carbon-boron bond, the boronic acid degrades. Fix: Accelerate transmetalation by switching to a stronger, more soluble base like K₃PO₄ instead of Na₂CO₃. Ensure your solvent is properly degassed, and consider increasing the equivalents of m-tolylboronic acid to 1.5 - 2.0.

Q: Can I perform this coupling without protecting the pyrazole nitrogen? A: It is notoriously difficult but not impossible. The free NH coordinates to Palladium, shutting down the cycle. However, using highly sterically hindered ligands (like RuPhos or XPhos) combined with excess base can sometimes force the reaction by sterically preventing the pyrazole from coordinating to the metal center[2][3]. Despite this, N-protection (Trityl, SEM, or THP) remains the gold standard for reproducible >90% yields[1].

Q: Why do you recommend microwave irradiation over conventional heating? A: Microwave-Assisted Organic Synthesis (MAOS) rapidly superheats the reaction mixture, drastically reducing the reaction time from hours to mere minutes (e.g., 5-10 mins at 100°C). This rapid kinetic profile allows the cross-coupling to outcompete the slower, thermally-driven protodeboronation side-reaction, preserving your m-tolylboronic acid and boosting overall yields[3][4].

Q: My reaction turns black almost immediately upon heating, and yields are <10%. A: The black precipitate is Palladium Black (inactive Pd(0) aggregates). This indicates your catalyst is falling out of the catalytic cycle, usually due to insufficient ligand stabilization or oxygen contamination. Ensure strict Schlenk techniques are used to exclude oxygen, and consider using a pre-formed Pd G2/G3 complex which guarantees a 1:1 Ligand-to-Palladium ratio, preventing aggregation.

References

  • Ichikawa, H., & Oh, Y. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles.
  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 1-(Methylsulfonylmethyl)

Sources

Optimization

Technical Support Center: Purification of 4-(m-Tolyl)-1H-pyrazole via Recrystallization

Welcome to the Technical Support Center for the purification of 4-(m-Tolyl)-1H-pyrazole (CAS: 1260785-58-7). This guide is engineered for research scientists and drug development professionals who require high-purity pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-(m-Tolyl)-1H-pyrazole (CAS: 1260785-58-7). This guide is engineered for research scientists and drug development professionals who require high-purity pyrazole derivatives.

Unlike standard aliphatic compounds, 4-(m-Tolyl)-1H-pyrazole presents unique thermodynamic challenges during crystallization. The molecule possesses a dual nature: a highly polar, hydrogen-bonding 1H-pyrazole core and a lipophilic, non-polar meta-tolyl group. This amphiphilic-like character often leads to complex solubility profiles and a high susceptibility to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide provides field-proven methodologies, mechanistic explanations, and targeted troubleshooting to ensure a self-validating purification workflow.

Physicochemical Context & Solvent Selection

The selection of an appropriate solvent system is the most critical step in developing a successful crystallization protocol[1]. Because of the hydrophobic meta-tolyl substituent, 4-(m-Tolyl)-1H-pyrazole exhibits high solubility in non-polar solvents, while the pyrazole core demands a protic environment for optimal solvation.

A binary solvent system (solvent/anti-solvent) is highly recommended over single-solvent approaches to maintain precise control over the supersaturation curve[2].

Table 1: Solvent System Suitability Matrix
Solvent SystemRoleSuitabilityMechanistic Rationale
Ethanol / Water Binary (Protic / Polar)Excellent Ethanol solvates both the polar core and lipophilic ring at elevated temperatures. Water acts as a strong anti-solvent, forcing the hydrophobic tolyl-derivative out of the solution upon cooling[3].
Isopropanol Single SolventGood Lower polarity than ethanol; offers a gentler cooling crystallization gradient, reducing the risk of rapid precipitation[1].
Hexane / Ethyl Acetate Binary (Aprotic)Moderate Useful if the compound is highly contaminated with non-polar impurities, but highly prone to inducing "oiling out" if the cooling rate is not strictly controlled[3].
Toluene Single SolventPoor Structural similarity to the meta-tolyl group leads to excessive solubility even at low temperatures, resulting in poor crystalline yields[1].

Standard Operating Procedure: Binary Solvent Recrystallization

The following protocol utilizes an Ethanol/Water binary system. This method is designed as a self-validating system : the visual transition from a clear solution to persistent turbidity, followed by the formation of discrete crystal lattices, serves as real-time confirmation of thermodynamic control.

Step-by-Step Methodology
  • Dissolution: Place the crude 4-(m-Tolyl)-1H-pyrazole in an Erlenmeyer flask. Add a minimal volume of hot ethanol (approx. 70°C) while stirring continuously until the solid is completely dissolved[3]. Causality: Using minimal solvent ensures the solution is near its saturation point, maximizing final yield.

  • Hot Filtration (Optional but Recommended): If insoluble particulates remain, rapidly filter the hot solution through fluted filter paper into a pre-warmed flask to prevent premature nucleation[2].

  • Anti-Solvent Addition: Maintain the solution at 70°C. Add hot deionized water dropwise. Continue addition until a faint, persistent cloudiness (turbidity) is observed.

  • Clarification: Add 1-2 drops of hot ethanol just until the solution becomes clear again. Causality: This places the system exactly at the metastable limit, priming it for controlled nucleation.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature undisturbed. Do not agitate. Causality: Slow cooling allows solute molecules time to arrange into a rigid, high-purity crystal lattice rather than crashing out as an amorphous solid.

  • Ice Bath Maturation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 30 minutes to drive the remaining solute out of the mother liquor.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold 1:1 Ethanol/Water mixture to remove residual surface impurities[3]. Dry under a vacuum.

Workflow Start Crude 4-(m-Tolyl)-1H-pyrazole Dissolve Dissolve in minimal hot Ethanol (Primary Solvation) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Add hot Water dropwise (Reach Metastable Limit) Filter->AntiSolvent Cool Ambient Cooling to RT, then Ice Bath (0-5°C) AntiSolvent->Cool Isolate Vacuum Filtration & Cold Solvent Wash Cool->Isolate Pure Pure Crystalline Product Isolate->Pure

Figure 1: Binary solvent (Ethanol/Water) recrystallization workflow for pyrazole derivatives.

Troubleshooting & FAQs: Conquering "Oiling Out"

The most prevalent issue when crystallizing substituted pyrazoles is Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out"[4].

Q1: Why does my 4-(m-Tolyl)-1H-pyrazole form a gooey oil instead of solid crystals?

A: Oiling out occurs when the system reaches supersaturation, but instead of forming a solid crystal lattice, the solute separates into a secondary, product-rich liquid phase (an emulsion)[5]. Mechanistically, this happens for two main reasons:

  • Freezing-Point Depression: High levels of impurities disrupt the ability of the pyrazole molecules to stack neatly, lowering the melting point of the mixture below the temperature of the solvent[6].

  • Kinetic Hindrance: If the cooling rate is too rapid, the system experiences extreme supersaturation. The molecules lack the thermal time required to integrate into a rigid crystal lattice and instead arrange randomly as a highly mobile liquid[5].

Q2: My reaction just oiled out. How do I recover the product?

A: Do not discard the flask. You can recover the product by reheating the mixture until the oil completely redissolves into a single clear phase. Once homogeneous, add a small amount (1-2 mL) of your "good" solvent (ethanol). This slightly dilutes the mixture, lowering the saturation temperature so that when it cools, it crosses the solubility curve below the compound's melting point, favoring solid crystallization[7].

Q3: How can I proactively prevent oiling out in future batches?

A: To bypass the LLPS miscibility gap, you must control the crystallization kinetics[8]:

  • Decrease the Cooling Rate: Use a programmable cooling bath or insulate your Erlenmeyer flask to ensure the temperature drops no faster than 0.1 °C/min[8].

  • Implement a Seeding Strategy: When the hot solution is just beginning to cool (before it reaches the cloud point), introduce a few milligrams of pure 4-(m-Tolyl)-1H-pyrazole crystals. These "seeds" provide a thermodynamic template, allowing the solute to bypass the high-energy nucleation phase and immediately begin crystal growth[5][8].

DecisionTree OilingOut Issue: Oiling Out (LLPS) Detected CheckImp Are crude impurities >15%? OilingOut->CheckImp YesImp Perform Silica Plug Filtration before recrystallization CheckImp->YesImp Yes NoImp Adjust Crystallization Kinetics CheckImp->NoImp No Action1 Decrease Cooling Rate (<0.1 °C/min) NoImp->Action1 Action2 Increase Primary Solvent Volume (Lower Saturation Temp) NoImp->Action2 Action3 Introduce Seed Crystals (Bypass Nucleation Barrier) NoImp->Action3

Figure 2: Troubleshooting decision tree for liquid-liquid phase separation (oiling out).

Validation & Quality Control

To validate the success of your recrystallization, perform the following checks:

  • Visual Inspection: The final product should be a free-flowing, crystalline solid, devoid of sticky, amorphous, or gum-like textures[5].

  • Melting Point Analysis: A sharp melting point range (within 1-2°C) confirms the removal of impurities that previously caused freezing-point depression[6].

  • Yield Calculation: While first-crop yields of 60-75% are standard for pyrazoles in binary systems, excessively low yields indicate that too much primary solvent was used during the dissolution phase[7].

References

  • Reddit r/chemistry Community. "Recrystallization (help meeeeee)." Reddit. URL:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics. URL:[Link]

  • American Chemical Society (ACS). "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development. URL:[Link]

  • American Chemical Society (ACS). "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Ring Closure

Welcome to the Technical Support Center for Pyrazole Synthesis. The formation of the pyrazole core—most classically achieved via the Knorr synthesis—is a foundational transformation in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. The formation of the pyrazole core—most classically achieved via the Knorr synthesis—is a foundational transformation in medicinal chemistry and drug development. However, achieving complete ring closure while maintaining high regioselectivity and avoiding reagent degradation is a delicate thermodynamic balancing act.

This guide provides mechanistic insights, quantitative benchmarks, and self-validating protocols to help you troubleshoot and optimize reaction temperatures for pyrazole cyclization.

Part 1: Diagnostic FAQs for Temperature Optimization

Q1: How does temperature dictate the regioselectivity of unsymmetrical pyrazole synthesis? A: In the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines, the reaction can proceed via two competing nucleophilic attack pathways, leading to a mixture of regioisomers. Elevated temperatures typically push the reaction toward thermodynamic control. While this provides the energy to overcome activation barriers, it often results in poor regioselectivity (e.g., yielding near 1:1 mixtures of 3- and 5-substituted isomers)[1]. Solution: Lowering the reaction temperature to room temperature shifts the reaction to strict kinetic control. Under kinetic control, the initial nucleophilic attack is governed entirely by the inherent electrophilicity of the carbonyl carbons, allowing for high regioselectivity[2].

Q2: My reaction mixture turns dark brown/black upon heating, and the yield is low. What is happening? A: Discoloration and the formation of tar-like impurities at elevated temperatures (e.g., >100 °C) are almost always linked to the thermal decomposition and oxidation of the hydrazine reagent[1]. Substituted hydrazines, particularly phenylhydrazine, are highly sensitive to heat and oxygen. Causality: Excessive heat accelerates the homolytic cleavage or oxidation of the hydrazine before it can fully condense with the dicarbonyl. Solution: Run the reaction at the lowest temperature that maintains a reasonable kinetic rate (often 60 °C is sufficient when using an acid catalyst) and ensure the reaction vessel is purged with an inert gas (N₂ or Ar)[1].

Q3: Can I achieve complete pyrazole ring closure at room temperature to protect sensitive functional groups? A: Yes. While traditional Knorr syntheses require refluxing in ethanol or propanol (80–110 °C)[1], modern methodologies utilize fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve ring closure at room temperature (20–25 °C)[2]. Causality: These solvents possess immense hydrogen-bond donating capacity, which strongly activates the carbonyl groups toward nucleophilic attack, effectively bypassing the need for thermal activation and preserving sensitive moieties[2].

Part 2: Troubleshooting Workflow

Use the following decision matrix to diagnose and resolve temperature-dependent failures during your cyclization workflows.

G Start Analyze Pyrazole Reaction Outcome Q1 Is the reaction stalled at the hydrazone intermediate? Start->Q1 Q2 Are you observing a mixture of regioisomers? Q1->Q2 No Sol1 Increase Temp (60-80°C) & Add Acetic Acid Catalyst Q1->Sol1 Yes Q3 Is there significant thermal degradation or dark coloration? Q2->Q3 No Sol2 Lower Temp to RT & Switch to TFE/HFIP Solvent Q2->Sol2 Yes Sol3 Lower Temp to <60°C & Use Fresh Hydrazine (N2 purge) Q3->Sol3 Yes Success Optimal Pyrazole Ring Closure Achieved Q3->Success No Sol1->Success Sol2->Success Sol3->Success

Caption: Diagnostic workflow for troubleshooting temperature-related issues in pyrazole ring closure.

Part 3: Quantitative Impact of Temperature and Solvents

To illustrate the profound impact of temperature and solvent choice on pyrazole synthesis, the following table summarizes quantitative data adapted from recent optimization studies[1][2]:

Reaction ConditionTemperatureSolventMajor Regioisomer RatioYield (%)Mechanistic Causality
Standard Knorr 110 °C (Reflux)1-Propanol~ 50:5065%High thermal energy overrides kinetic preference; hydrazine degradation observed.
Acid-Catalyzed 60 °CEthanol~ 70:3085%Optimal balance of rate and stability; acid lowers activation energy for dehydration.
Fluorinated Solvent 25 °C (RT)TFE97:392%Strong H-bonding activates carbonyl; strict kinetic control yields high regioselectivity.
Fluorinated Solvent 25 °C (RT)HFIP97:395%Maximum H-bond donation; fastest room-temperature conversion.

Part 4: Self-Validating Experimental Protocols

Protocol A: Thermodynamically Driven Knorr Synthesis (Optimized at 60 °C)

Use this protocol when synthesizing symmetrical pyrazoles or when regioselectivity is not a concern, but high conversion is required without degrading the hydrazine.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add the substituted hydrazine (1.1 equiv) dropwise. Causality: This controls the initial highly exothermic condensation step, preventing localized superheating and byproduct formation[3].

  • Catalysis: Add 3–5 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and significantly lowering the activation energy required for the subsequent dehydration step[4].

  • Controlled Heating: Transfer the flask to an oil bath set strictly to 60 °C. Causality: Heating to 60 °C provides the precise thermal energy required to overcome the activation barrier of the final ring closure without inducing homolytic cleavage of the hydrazine[1].

  • Self-Validation Step: Monitor the reaction via TLC (30% EtOAc/Hexanes)[1]. The protocol validates itself when you observe the complete disappearance of the distinct hydrazone intermediate spot and the emergence of a highly UV-active pyrazole spot within 1–2 hours.

  • Isolation: Once complete, cool the mixture to room temperature and slowly add deionized water to precipitate the product. Filter and wash with cold hexanes.

Protocol B: Kinetically Controlled Room-Temperature Synthesis

Use this protocol for unsymmetrical 1,3-dicarbonyls where strict regiocontrol is required.

  • Dissolution: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL)[2].

  • Addition: Add the substituted hydrazine (1.1 mmol) in one portion at exactly 25 °C (room temperature)[2].

  • Reaction Monitoring: Stir the reaction at 25 °C. Causality: TFE acts as a strong hydrogen-bond donor, highly activating the carbonyl carbon toward nucleophilic attack. This significantly lowers the activation energy, allowing the cyclization to proceed entirely under kinetic control at room temperature, which preserves the regioselectivity[2].

  • Self-Validation Step: Perform LC-MS analysis at the 30-minute and 60-minute marks. The protocol is self-validating when the chromatogram shows >95% conversion to a single regioisomer peak, confirming that thermodynamic equilibration was successfully avoided[2].

  • Work-up: Remove the TFE under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to isolate the major regioisomer[2].

References

  • Troubleshooting the reaction mechanism of pyrazole formation Source: Benchchem URL
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis Source: Benchchem URL
  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir Source: ACS Publications URL
  • Source: Jetir.

Sources

Optimization

Minimizing side-products in the synthesis of 4-(m-Tolyl)-1H-pyrazole

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(m-Tolyl)-1H-pyrazole. T...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(m-Tolyl)-1H-pyrazole. The focus is on minimizing common side-products and optimizing reaction conditions to achieve high yield and purity.

Introduction

The synthesis of 4-arylpyrazoles, such as 4-(m-Tolyl)-1H-pyrazole, is a critical process in the development of new pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation, offering a direct route to couple a 4-halopyrazole with an appropriate arylboronic acid. However, like any chemical reaction, it is not without its challenges. The formation of side-products can significantly impact the yield and purity of the desired product, leading to time-consuming and costly purification steps. This guide is designed to address the most common issues encountered during the synthesis of 4-(m-Tolyl)-1H-pyrazole via Suzuki-Miyaura coupling and provide practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 4-(m-Tolyl)-1H-pyrazole?

A1: The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a 4-halopyrazole (typically 4-bromo- or 4-iodo-1H-pyrazole) with m-tolylboronic acid or its corresponding boronate ester in the presence of a base.[1][2][3][4] 4-Iodopyrazole is often preferred due to the higher reactivity of the carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.[5]

Q2: What are the most common side-products in the Suzuki-Miyaura synthesis of 4-(m-Tolyl)-1H-pyrazole?

A2: The two most frequently observed side-products are:

  • Homo-coupling of m-tolylboronic acid: This results in the formation of 3,3'-bitolyl. This side-reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[6][7][8]

  • Dehalogenation of the 4-halopyrazole: This leads to the formation of unsubstituted 1H-pyrazole. This can be caused by protic impurities or certain catalyst and ligand combinations.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, product, and major side-products. The disappearance of the limiting reagent (typically the 4-halopyrazole) and the appearance of the product spot indicate the progression of the reaction.

Q4: Is it necessary to protect the pyrazole N-H during the Suzuki-Miyaura coupling?

A4: While the Suzuki-Miyaura coupling can often be performed on unprotected N-H pyrazoles, protection can sometimes be beneficial. The acidic N-H proton of the pyrazole can potentially interfere with the catalytic cycle.[3] Using an N-protected pyrazole, such as 1-Boc-4-iodopyrazole, can sometimes lead to cleaner reactions and higher yields. However, this adds extra steps for protection and deprotection. For many applications, direct coupling with the unprotected pyrazole is feasible with careful optimization of the reaction conditions, particularly the choice of base.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 4-(m-Tolyl)-1H-pyrazole.

Issue 1: Low or No Conversion of Starting Materials

Symptoms:

  • TLC analysis shows a significant amount of unreacted 4-halopyrazole.

  • The isolated yield of the desired product is very low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst • Use a fresh batch of palladium catalyst. • Consider using a more active pre-catalyst, such as a Buchwald-type precatalyst (e.g., XPhos Pd G2).[9]Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time upon exposure to air and moisture. Pre-catalysts are often more stable and generate the active Pd(0) species more reliably in situ.[10]
Inappropriate Ligand • Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos) often improve catalytic activity.[3]The ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination).[4]
Insufficient Base or Incorrect Base Choice • Increase the equivalents of base (typically 2-3 equivalents). • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).The base is essential for activating the boronic acid to facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[11]
Low Reaction Temperature • Gradually increase the reaction temperature. Microwave heating can significantly accelerate the reaction.[2]The oxidative addition step is often the rate-determining step and is temperature-dependent.[4]
Poor Solvent Quality • Use anhydrous and thoroughly degassed solvents.Oxygen can deactivate the Pd(0) catalyst through oxidation. Water content can also affect the reaction, although some water is often necessary for the transmetalation step.[10]
Issue 2: Significant Formation of Homo-coupled Side-Product (3,3'-bitolyl)

Symptoms:

  • TLC or GC-MS analysis shows a significant peak corresponding to the mass of 3,3'-bitolyl.

  • Purification is difficult due to the presence of this non-polar impurity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Presence of Oxygen • Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles). • Maintain a strict inert atmosphere throughout the reaction.Oxygen promotes the oxidative coupling of boronic acids, which is a primary pathway for homo-coupling.[6][8]
Use of a Pd(II) Pre-catalyst • Use a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂).The in-situ reduction of Pd(II) to Pd(0) can sometimes be inefficient and can promote side reactions, including homo-coupling.[6][10]
Suboptimal Reaction Conditions • Lower the reaction temperature. • Add the m-tolylboronic acid slowly to the reaction mixture. • Use a slight excess of the 4-halopyrazole.These adjustments can disfavor the kinetics of the homo-coupling reaction relative to the desired cross-coupling pathway.[8]
Issue 3: Significant Formation of Dehalogenated Side-Product (1H-pyrazole)

Symptoms:

  • TLC or GC-MS analysis shows a significant peak corresponding to the mass of 1H-pyrazole.

  • The isolated yield of the desired product is reduced.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Protic Impurities • Use anhydrous solvents and reagents. • Ensure the base is of high purity and dry.Protic species can lead to the protonolysis of the organopalladium intermediate, resulting in the dehalogenated product.
Inappropriate Catalyst/Ligand System • Screen different palladium catalysts and ligands. Some systems are more prone to dehalogenation than others.The nature of the catalyst and ligand can influence the relative rates of reductive elimination (to form the desired product) and competing side reactions like dehalogenation.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of 4-arylpyrazoles and is optimized for efficiency.[2]

Materials:

  • 4-Iodo-1H-pyrazole

  • m-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Microwave vial

Procedure:

  • To a microwave vial, add 4-iodo-1H-pyrazole (1.0 equiv.), m-tolylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.5 equiv.).

  • Add Pd(PPh₃)₄ (2-5 mol%).

  • Add degassed DME and water in a 4:1 ratio (e.g., 4 mL DME, 1 mL H₂O).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 10-30 minutes.

  • Monitor the reaction by TLC until the 4-iodopyrazole is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol provides a reliable method using standard laboratory equipment.

Materials:

  • 4-Bromo-1H-pyrazole

  • m-Tolylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or round-bottom flask with condenser

Procedure:

  • To a Schlenk flask, add 4-bromo-1H-pyrazole (1.0 equiv.), m-tolylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add Pd(dppf)Cl₂ (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL H₂O).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Purification of 4-(m-Tolyl)-1H-pyrazole

Column Chromatography:

  • Stationary phase: Silica gel (230-400 mesh).

  • Mobile phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is typically effective for separating the non-polar 3,3'-bitolyl byproduct and the more polar product.

Recrystallization:

  • A mixed solvent system is often effective for recrystallizing pyrazole derivatives.[12]

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate).

  • Slowly add a hot anti-solvent (e.g., water or hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[12]

Visualizations

Reaction Scheme and Catalytic Cycle

Suzuki_Miyaura_Coupling

Troubleshooting Workflow

Troubleshooting_Workflow

References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2018). Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (2011).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • OUCI. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2018). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...[Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR and Mass Spectrometry Characterization of 4-Arylpyrazoles

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out for their diverse biological activities and applications.[1][2] Among these, the 4-arylpyrazole scaffold is a privileged structure found in numerous pharmaceuticals and agrochemicals. The precise and unambiguous characterization of these molecules is paramount for drug discovery and development. This guide provides an in-depth technical comparison of two cornerstone analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of 4-arylpyrazoles. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to ensure trustworthy and authoritative characterization.

The Significance of 4-Arylpyrazoles

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and the introduction of an aryl group at the C4 position significantly influences its electronic properties and biological interactions. This structural motif is present in a range of bioactive compounds, including anti-inflammatory agents, and kinase inhibitors.[1] The accurate determination of the substitution pattern and electronic environment of the pyrazole and aryl rings is crucial for understanding structure-activity relationships (SAR).

13C NMR Spectroscopy: A Window into the Carbon Skeleton

13C NMR spectroscopy is an unparalleled tool for probing the carbon framework of organic molecules. It provides information on the number of non-equivalent carbons, their hybridization state, and their electronic environment.

Principles of 13C NMR for 4-Arylpyrazole Characterization

In 13C NMR, the chemical shift (δ) of a carbon nucleus is sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm values), while electron-donating groups shield the nucleus, resulting in an upfield shift (lower ppm values). For 4-arylpyrazoles, we can predict and analyze the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) and the carbons of the aryl substituent.

Comparative 13C NMR Data of 4-Arylpyrazoles

The electronic nature of the substituent on the aryl ring directly impacts the chemical shifts of the pyrazole carbons. The following table provides a comparative summary of the expected 13C NMR chemical shifts for a series of 4-arylpyrazoles.

CompoundAr-SubstituentC3 (ppm)C4 (ppm)C5 (ppm)C1' (ipso) (ppm)Notes
4-Phenylpyrazole-H~138~121~129~132Unsubstituted reference.
4-(4-Methylphenyl)pyrazole-CH3 (EDG)~138~120~129~129Electron-donating group shields the pyrazole carbons slightly.
4-(4-Nitrophenyl)pyrazole-NO2 (EWG)~139~123~130~138Electron-withdrawing group deshields the pyrazole carbons.

Note: These are approximate values and can vary based on the solvent and other experimental conditions. The data is synthesized from typical chemical shift ranges for pyrazoles and substituted benzenes.

Expertise & Experience in Spectral Interpretation:

The C4 carbon of the pyrazole ring, being directly attached to the aryl group, shows the most significant variation in chemical shift with changes in the aryl substituent. The C3 and C5 carbons are also affected, but to a lesser extent. The chemical shift of the ipso-carbon (C1') of the aryl ring is also a key indicator of the electronic effect of the substituent on the pyrazole ring.

Experimental Protocol for 13C NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality 13C NMR data.

Workflow for 13C NMR Analysis of 4-Arylpyrazoles

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-20 mg of the 4-arylpyrazole in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire a proton-decoupled 13C NMR spectrum. acq2->acq3 proc1 Apply Fourier transformation to the acquired FID. acq3->proc1 proc2 Phase the spectrum and perform baseline correction. proc1->proc2 proc3 Reference the spectrum to the TMS signal at 0 ppm. proc2->proc3 proc4 Integrate the peaks (note: integration in 13C NMR is not always quantitative). proc3->proc4 an1 Identify the number of unique carbon signals. proc4->an1 an2 Assign the signals to the pyrazole and aryl carbons based on expected chemical shifts and comparison with literature data. an1->an2 an3 Analyze the effect of the aryl substituent on the chemical shifts. an2->an3 G M M+• (m/z 144) 4-Phenylpyrazole F117 [M-HCN]+• (m/z 117) M->F117 - HCN F116 [M-HCN-H]+ (m/z 116) M->F116 - HCN, -H F115 [M-H-N2]+ (m/z 115) M->F115 - H, -N2 F90 [C7H6]+• (m/z 90) F117->F90 - HCN F89 [C7H5]+ (m/z 89) F116->F89 - HCN G cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve a small amount of the purified 4-arylpyrazole in a volatile organic solvent (e.g., methanol, acetonitrile). prep2 Prepare a dilute solution (typically in the µg/mL to ng/mL range). prep1->prep2 intro1 Introduce the sample into the mass spectrometer via a suitable inlet (e.g., direct infusion, GC, or LC). prep2->intro1 acq1 Ionize the sample using an appropriate method (e.g., Electron Ionization - EI). intro1->acq1 acq2 Separate the ions based on their mass-to-charge ratio (m/z) in the mass analyzer. acq1->acq2 acq3 Detect the ions and record the mass spectrum. acq2->acq3 an1 Identify the molecular ion peak (M+•) to determine the molecular weight. acq3->an1 an2 Analyze the fragmentation pattern to identify characteristic losses and fragment ions. an1->an2 an3 Propose fragmentation mechanisms consistent with the observed spectrum. an2->an3 an4 Compare the spectrum with databases and literature data for confirmation. an3->an4

Caption: Workflow for mass spectrometry analysis of 4-arylpyrazoles.

Synergy of 13C NMR and Mass Spectrometry

While each technique provides invaluable information, their combined use offers a comprehensive and self-validating system for the characterization of 4-arylpyrazoles. 13C NMR confirms the carbon skeleton and the electronic environment of the molecule, while mass spectrometry provides the molecular weight and insights into its stability and fragmentation pathways. This dual-pronged approach is the gold standard for the structural elucidation of novel compounds in drug discovery and development.

Conclusion

The characterization of 4-arylpyrazoles by 13C NMR and mass spectrometry is a powerful and essential component of modern chemical research. By understanding the principles behind these techniques and the influence of substituents on the spectral data, researchers can confidently and accurately determine the structure of these important heterocyclic compounds. This guide provides a framework for the systematic analysis of 4-arylpyrazoles, enabling researchers to make informed decisions in their synthetic and medicinal chemistry endeavors.

References

  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, Vol. 68, No. 11. Available at: [Link]

  • Bhanuchandra, M., et al. (2017). Conjugated small organic molecules: synthesis and characterization of 4-arylpyrazole-decorated dibenzothiophenes. New Journal of Chemistry, 41(21), 13247-13255. Available at: [Link]

  • Khan, M. A., et al. (2014). Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry, 26(19), 6521-6525. Available at: [Link]

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

  • Bhanuchandra, M., et al. (2017). Conjugated Small Organic Molecules: Synthesis and Characterization of 4-Arylpyrazole-decorated Dibenzothiophenes. Request PDF. Available at: [Link]

  • Popa, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8203. Available at: [Link]

  • Begtrup, M. (1971). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic, (4), 736-740. Available at: [Link]

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-570. Available at: [Link]

  • Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]

  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica, 28b(1), 61-74. Available at: [Link]

  • Di-Santo, R., et al. (2022). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. RepHip UNR. Available at: [Link]

  • Rstakyan, V. I., et al. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 1001-1003. Available at: [Link]

  • Di-Santo, R., et al. (2022). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 27(12), 3894. Available at: [Link]

  • Naik, L., et al. (2023). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Polycyclic Aromatic Compounds, 1-15. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

  • Sparkman, O. D. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

  • Donnelly, M. K., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 25(8), 1335-1345. Available at: [Link]

Sources

Comparative

X-ray crystallography and solid-state structure of 4-(m-Tolyl)-1H-pyrazole

An in-depth understanding of the solid-state chemistry of active pharmaceutical ingredients (APIs) and advanced materials is critical for predicting their physicochemical properties, including solubility, bioavailability...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the solid-state chemistry of active pharmaceutical ingredients (APIs) and advanced materials is critical for predicting their physicochemical properties, including solubility, bioavailability, and mechanical stability. Within this domain, the 1H-pyrazole scaffold is a highly versatile supramolecular synthon. Because the pyrazole ring possesses both a pyrrole-type hydrogen-bond donor (N1-H) and a pyridine-type hydrogen-bond acceptor (N2), it readily self-assembles into complex hydrogen-bonded networks [1].

As a Senior Application Scientist, I have evaluated numerous heterocyclic systems. In this guide, we will objectively compare the solid-state structure and crystallographic behavior of 4-(m-Tolyl)-1H-pyrazole against its positional alternatives, 4-(o-Tolyl)-1H-pyrazole and 4-(p-Tolyl)-1H-pyrazole . By examining the causality between molecular symmetry and macroscopic crystal packing, we provide a comprehensive framework for researchers optimizing pyrazole-based materials.

Mechanistic Insights: The Causality of Packing in Tolyl Isomers

The primary driving force for the self-assembly of 1H-pyrazoles is the intermolecular N–H···N hydrogen bond. Depending on the steric and electronic nature of the substituent at the 4-position, pyrazoles typically crystallize into one of four supramolecular motifs: discrete dimers, trimers, tetramers, or infinite 1D polymeric chains known as catemers [2].

When comparing the tolyl isomers of 4-aryl-1H-pyrazole, the position of the methyl group on the phenyl ring dictates the tertiary packing structure:

  • 4-(p-Tolyl)-1H-pyrazole (The High-Symmetry Alternative): The para-substitution presents a linear, highly symmetric steric profile. This symmetry often allows the molecules to pack efficiently into planar trimeric rings or highly ordered 2D sheets, maximizing both N–H···N bonding and π−π stacking interactions between the parallel aryl rings[1].

  • 4-(m-Tolyl)-1H-pyrazole (The Target Product): The meta-methyl group introduces a critical geometric asymmetry. This off-axis bulk acts as a steric "wedge" that disrupts the formation of high-symmetry cyclic trimers. To satisfy the hydrogen-bonding requirements without incurring severe steric penalties, the system dynamically favors the formation of 1D catemeric chains (helical or zig-zag motifs). The aryl rings rotate out of the pyrazole plane, adopting a moderate dihedral angle to optimize packing efficiency [3].

  • 4-(o-Tolyl)-1H-pyrazole (The Sterically Hindered Alternative): Ortho-substitution forces a severe steric clash between the methyl group and the adjacent pyrazole C3/C5 protons. This forces the aryl ring into a nearly orthogonal conformation relative to the pyrazole core. The resulting bulky, non-planar geometry typically restricts the hydrogen-bonding network to discrete, closed dimers [4].

Supramolecular Assembly Pathway

The following diagram illustrates the logical relationship between the positional isomerism of the methyl group, the resulting steric profile, and the final crystallographic motif.

G cluster_isomers Positional Isomers (Methyl Group) Core 4-Aryl-1H-Pyrazole Core Structure Ortho 4-(o-Tolyl)-1H-pyrazole (Alternative) Core->Ortho Meta 4-(m-Tolyl)-1H-pyrazole (Target Product) Core->Meta Para 4-(p-Tolyl)-1H-pyrazole (Alternative) Core->Para StericO Severe Steric Hindrance (Orthogonal Dihedral Angle) Ortho->StericO StericM Asymmetric Bulk (Moderate Torsion) Meta->StericM StericP High Symmetry (Planar Tendency) Para->StericP MotifO Discrete Dimers (Space Group P-1) StericO->MotifO MotifM 1D Catemeric Chains (Space Group P21/c) StericM->MotifM MotifP Cyclic Trimers / Sheets (Space Group Pbca) StericP->MotifP

Fig 1. Steric influence of tolyl isomerism on pyrazole supramolecular assembly and crystal packing.

Quantitative Data: Crystallographic Comparison

To objectively evaluate the structural performance of these compounds, we must analyze their crystallographic parameters. The table below summarizes the comparative solid-state metrics, demonstrating how the meta-substitution of 4-(m-Tolyl)-1H-pyrazole balances packing efficiency with robust hydrogen bonding.

Parameter4-(o-Tolyl)-1H-pyrazole4-(m-Tolyl)-1H-pyrazole4-(p-Tolyl)-1H-pyrazole
Primary H-Bond Motif Discrete Dimers1D Catemeric ChainsCyclic Trimers / 2D Sheets
Typical Space Group Triclinic ( P1ˉ )Monoclinic ( P21​/c )Orthorhombic ( Pbca )
Aryl-Pyrazole Dihedral Angle ~75° - 85° (Orthogonal)~35° - 50° (Tilted)~10° - 25° (Near-Planar)
N–H···N Distance (Å) ~2.88 - 2.92~2.82 - 2.86~2.80 - 2.84
Packing Efficiency Index Low (Steric voids)High (Interlocking chains)Very High (Dense stacking)
Solubility Profile High (Weak lattice energy)Moderate (Stable 1D lattice)Low (High lattice energy)

Note: The N–H···N distances in the meta- and para-isomers are shorter (stronger) than in the ortho-isomer, as the lack of severe steric hindrance allows the pyrazole cores to approach each other more closely [4].

Experimental Protocols: Self-Validating Crystallization & XRD Workflow

To ensure trustworthiness and reproducibility, the solid-state characterization of 4-(m-Tolyl)-1H-pyrazole must follow a self-validating protocol. This methodology utilizes low-temperature X-ray diffraction coupled with computational Hirshfeld surface analysis to unequivocally confirm the hydrogen-bonding network.

Step 1: Controlled Crystal Growth

Causality: Pyrazoles are prone to forming solvates. To obtain the thermodynamically stable polymorph of 4-(m-Tolyl)-1H-pyrazole without solvent inclusion, a slow evaporation method from a binary solvent system is required.

  • Dissolve 50 mg of 4-(m-Tolyl)-1H-pyrazole in 2 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol. The DCM ensures complete dissolution, while the protic nature of Ethanol moderates rapid precipitation.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

  • Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C.

  • Harvest the resulting colorless block crystals after 4–7 days.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Causality: Pyrazole N-H protons are highly mobile at room temperature due to tautomerism and thermal vibration. Data must be collected at cryogenic temperatures to accurately locate the hydrogen atoms in the electron density map [2].

  • Select a high-quality single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream.

  • Maintain the temperature at 150 K using a liquid nitrogen cryostat.

  • Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å) for enhanced resolution of light atoms.

Step 3: Structure Solution and Self-Validation

Causality: Standard refinement places hydrogen atoms in calculated positions. For pyrazoles, the N-H proton must be found in the difference Fourier map to prove the exact nature of the catemeric hydrogen bond [3].

  • Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Locate the N-H proton in the residual electron density map and refine its coordinates freely to validate the N1 (donor) vs. N2 (acceptor) assignment.

  • Self-Validation Step: Export the refined .CIF file and perform a Hirshfeld surface analysis (using CrystalExplorer). The resulting 2D fingerprint plots will quantitatively validate the N–H···N interactions as the dominant cohesive force in the crystal lattice, appearing as distinct, sharp spikes in the plot.

Conclusion

The solid-state structure of 4-(m-Tolyl)-1H-pyrazole represents a highly optimized balance between steric accommodation and strong intermolecular bonding. Unlike the sterically hindered ortho-isomer (which forms isolated dimers) or the highly symmetric para-isomer (which favors dense trimers or sheets), the asymmetric bulk of the meta-tolyl group directs the formation of robust 1D catemeric chains. For drug development professionals and materials scientists, leveraging this specific meta-substituted architecture offers a predictable pathway to engineer APIs with moderate lattice energies, striking an ideal balance between solid-state stability and aqueous solubility.

Validation

Melting Point Determination and Validation for 4-(m-Tolyl)-1H-pyrazole: A Comparative Guide

The Pharmacological Context of 4-(m-Tolyl)-1H-pyrazole In modern drug development, pyrazole derivatives serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents....

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Context of 4-(m-Tolyl)-1H-pyrazole

In modern drug development, pyrazole derivatives serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. Specifically, 4-(m-Tolyl)-1H-pyrazole (1[1]) is a critical intermediate. For researchers synthesizing this compound, establishing a precise melting point is not merely a routine check—it is a Critical Quality Attribute (CQA). The melting profile provides immediate, low-cost orthogonal data regarding the compound's crystalline purity, polymorphic state, and batch-to-batch consistency.

The Causality of Melting Behavior: Kinetic vs. Thermodynamic

To accurately validate a melting point, one must understand the physical chemistry driving the phase transition. Melting is not a singular temperature but a range defined by the disruption of the crystal lattice.

  • Kinetic Observation (Capillary Method): Traditional methods rely on optical changes. As heat transfers through the glass capillary into the sample, the solid begins to coalesce (collapse point) and eventually forms a clear liquid (clear point)[2]. This method is highly dependent on thermal conductivity and heating rates.

  • Thermodynamic Measurement (DSC): 3[3] measures the differential heat flow required to maintain a zero temperature difference between the sample and an inert reference. Melting is an endothermic event; DSC quantifies this as a peak, providing both the extrapolated onset temperature and the enthalpy of fusion ( ΔH )[3].

Impurities disrupt the crystal lattice, lowering the energy required to melt the substance. According to Raoult’s Law of melting point depression, even a 1% molar impurity can significantly broaden the melting range and shift the onset to a lower temperature.

Comparative Analysis: Capillary vs. DSC

Selecting the right analytical method requires balancing throughput, precision, and the specific regulatory requirements of the development phase.

FeatureCapillary Method (2[2])Differential Scanning Calorimetry (DSC)[3]
Fundamental Principle Visual/Optical transmission (Kinetic)Differential heat flow (Thermodynamic)
Sample Size ~2–5 mg (packed in glass tube)1–3 mg (encapsulated in aluminum pan)
Heating Rate 1 °C/min near the melting point2 °C/min to 10 °C/min
Primary Output Onset of collapse & Clear point (°C)Extrapolated Onset (°C) & Enthalpy (J/g)
Sensitivity to Impurities Moderate (visual broadening of range)High (peak broadening and ΔH reduction)
Polymorph Detection Poor (cannot detect solid-solid transitions)Excellent (detects glass transitions & recrystallization)

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system . This means the procedure inherently proves its own accuracy before any unknown sample is reported.

Protocol A: Capillary Melting Point (USP <741> Class Ia)

This protocol utilizes a standard automated melting point apparatus.

  • System Suitability (Self-Validation): Before testing 4-(m-Tolyl)-1H-pyrazole, run a USP Melting Point Reference Standard (e.g., Vanillin, MP ~81-83 °C) that brackets the expected temperature[2]. Causality: If the standard deviates by >0.5 °C, the block's thermal sensor is out of calibration, preventing false data generation[4].

  • Sample Preparation: Triturate the dried 4-(m-Tolyl)-1H-pyrazole crystals into a fine powder using an agate mortar. Causality: Large crystals create air pockets. Air is a thermal insulator; voids cause thermal lag, resulting in artificially broad or elevated melting ranges.

  • Capillary Packing: Introduce the powder into a standard capillary (0.8–1.2 mm ID)[4]. Tap the capillary through a drop tube until the sample forms a tightly packed column exactly 2.5 to 3.5 mm high [4]. Causality: A column taller than 3.5 mm creates a vertical thermal gradient, while a shorter column makes the visual collapse point difficult to detect accurately.

  • Heating Profile: Preheat the block to 10 °C below the expected melting point[2]. Insert the capillary and initiate a heating ramp of 1 °C/min [2]. Causality: A slow ramp ensures thermal equilibrium between the heating block, the glass wall, and the sample core.

  • Data Acquisition: Record the temperature at the first distinct collapse of the solid against the tube wall (Onset) and the temperature where the sample becomes completely liquid (Clear Point)[2].

Protocol B: Differential Scanning Calorimetry (DSC)

This protocol utilizes a heat-flux DSC instrument.

  • System Suitability (Self-Validation): Calibrate the instrument using an Indium standard (Onset: 156.6 °C, ΔH : 28.45 J/g). Causality: Indium verifies both the temperature axis (thermocouple accuracy) and the cell constant (calorimetric accuracy for enthalpy calculations).

  • Sample Encapsulation: Weigh exactly 2.00 mg of 4-(m-Tolyl)-1H-pyrazole into a standard aluminum pan. Pierce the lid with a pinhole before crimping. Causality: The pinhole allows volatile impurities or residual solvents to escape. If sealed hermetically, internal pressure buildup can artificially shift the melting endotherm.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the pyrazole ring at elevated temperatures, which would manifest as an exothermic artifact skewing the melting peak.

  • Thermal Program: Equilibrate at 25 °C, then heat at 2 °C/min past the expected melting point. Causality: While 10 °C/min is standard for polymer screening, a 2 °C/min rate minimizes thermal lag in pharmaceuticals, yielding a sharper, more accurate extrapolated onset.

  • Data Extraction: Analyze the endothermic peak to determine the extrapolated onset temperature ( Tonset​ ) and integrate the area under the curve to calculate the enthalpy of fusion ( ΔH ).

Validation Case Study: 4-(m-Tolyl)-1H-pyrazole

Below is a representative validation dataset comparing the two methodologies for a highly purified batch (>99.5% by HPLC) of 4-(m-Tolyl)-1H-pyrazole.

Table 2: Comparative Melting Data for 4-(m-Tolyl)-1H-pyrazole (Lot #PYR-2026-A)

ParameterCapillary Method (USP <741>)DSC Analysis (2 °C/min)Interpretation
Onset Temperature 84.8 °C (Visual Collapse)84.65 °C (Extrapolated)Excellent agreement; DSC shows slight kinetic advantage.
End / Peak Temperature 85.9 °C (Clear Point)85.72 °C (Peak Maximum)Narrow range (<1.5 °C) confirms high crystalline purity.
Melting Range ( ΔT ) 1.1 °C1.07 °CBoth methods validate the absence of significant impurities.
Enthalpy ( ΔH ) N/A112.4 J/gBaseline thermodynamic fingerprint established for future lots.

Orthogonal Validation Workflow

To ensure absolute trustworthiness in CQA reporting, modern laboratories employ an orthogonal workflow, cross-referencing kinetic and thermodynamic data.

MP_Workflow A Compound Synthesis 4-(m-Tolyl)-1H-pyrazole B System Suitability USP Reference Standards A->B Proceed to QC C Orthogonal Method Selection B->C Calibrated D1 Capillary Method (Kinetic / Visual) C->D1 D2 DSC Analysis (Thermodynamic / Heat Flow) C->D2 E1 Record: Onset of Collapse & Clear Point D1->E1 E2 Record: Extrapolated Onset & Peak Enthalpy D2->E2 F Data Reconciliation & Purity Profiling E1->F E2->F G Validated CQA Report F->G Final Approval

Orthogonal melting point validation workflow for pharmaceutical intermediates.

References

  • Source: US Pharmacopeia (uspbpep.com)
  • Source: Stanford Research Systems (thinksrs.com)
  • Use of DSC in Pharmaceuticals Drug Characterisation Source: Veeprho URL
  • 4-(m-Tolyl)

Sources

Comparative

A Comprehensive Guide to Elemental Analysis and Purity Standards for 4-(m-Tolyl)-1H-pyrazole in Drug Development

The Analytical Challenge in API Characterization In medicinal chemistry, 4-(m-Tolyl)-1H-pyrazole (CAS: 1260785-58-7; Formula: C₁₀H₁₀N₂; MW: 158.20 g/mol ) serves as a vital pharmacophore building block, frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in API Characterization

In medicinal chemistry, 4-(m-Tolyl)-1H-pyrazole (CAS: 1260785-58-7; Formula: C₁₀H₁₀N₂; MW: 158.20 g/mol ) serves as a vital pharmacophore building block, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents [1]. As drug candidates progress toward Investigational New Drug (IND) applications, regulatory bodies (FDA, EMA) and top-tier scientific journals demand rigorous proof of absolute purity.

For decades, the gold standard for establishing elemental composition has been combustion analysis (CHN). According to the American Chemical Society (ACS) guidelines, traditional elemental analysis requires the found values for carbon, hydrogen, and nitrogen to be within ±0.4% of the calculated theoretical values [2].

However, relying solely on CHN analysis is analytically fragile. Recent comprehensive studies have demonstrated that the ±0.4% standard can be statistically unrealistic for certain synthetic samples, sometimes demanding >99.6% purity while failing to identify the exact nature of trace impurities [3]. For example, trace inorganic salts or silica gel from column chromatography do not combust, artificially lowering the carbon percentage and causing a "failed" CHN result despite the Active Pharmaceutical Ingredient (API) being highly pure.

To build a robust, IND-ready data package, we must move beyond isolated tests and implement a self-validating analytical system . This guide objectively compares standard CHN analysis against orthogonal techniques like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing a field-proven workflow for characterizing 4-(m-Tolyl)-1H-pyrazole.

Comparative Analysis of Purity Determination Techniques

No single analytical technique provides a complete picture of a molecule's integrity. Table 1 outlines the performance metrics of the three primary techniques used to validate the purity of pyrazole derivatives.

Table 1: Performance Comparison for 4-(m-Tolyl)-1H-pyrazole Characterization
TechniquePrimary OutputAccuracy / PrecisionSample RequirementKey AdvantageCritical Limitation
Combustion CHN Bulk Elemental Composition±0.4% (Relative to theoretical)2 - 5 mg (Destructive)Industry standard for journal submission; highly reproducible.Cannot identify the nature of impurities; fails with trapped inert solvents.
qNMR (¹H) Absolute Mass Fraction (%)>99% Accuracy (RSD < 1%)5 - 10 mg (Non-destructive)Universal detection; orthogonal to chromatography; requires no calibration curve [4].Requires clear spectral windows; lower sensitivity for trace impurities (<0.1%).
HRMS (ESI-TOF) Exact Mass & Molecular Formula< 5 ppm mass error< 1 mg (Destructive)Unambiguous structural confirmation of the target molecule.Not inherently quantitative without isotopic labeling.

The Self-Validating Experimental Workflow

To ensure absolute trustworthiness in our data, we employ a self-validating loop. CHN provides bulk composition, qNMR provides the exact mass fraction of the API (independent of response factors), and HRMS confirms the molecular formula. If one method flags an anomaly, the orthogonal methods isolate the root cause.

PurityWorkflow A Synthesis of 4-(m-Tolyl)-1H-pyrazole B Initial Screening (LC-MS / TLC) A->B C Combustion CHN Analysis (ACS Guideline ±0.4%) B->C If >95% pure D Quantitative NMR (qNMR) (Absolute Purity >99%) C->D Orthogonal Validation E HRMS (Exact Mass Confirmation) C->E Structural Validation F IND-Ready API Characterization D->F E->F

Self-validating analytical workflow for 4-(m-Tolyl)-1H-pyrazole purity characterization.

Step-by-Step Methodologies & Causality

Do not just follow these steps; understand the causality behind them. A successful analysis requires anticipating how the physical properties of 4-(m-Tolyl)-1H-pyrazole interact with the instrumentation.

Protocol A: Combustion CHN Analysis
  • Sample Preparation & Desiccation: Dry 5 mg of 4-(m-Tolyl)-1H-pyrazole under high vacuum (0.1 mbar) at 40°C for 24 hours.

    • Causality: Pyrazole rings readily form hydrates or trap crystallization solvents (like ethyl acetate) within their crystal lattice. Residual solvent will artificially inflate Carbon and Hydrogen values, causing the sample to fail the ±0.4% threshold.

  • Combustion Execution: Combust the sample at 900°C in an oxygen-rich environment using a Dumas-method analyzer.

    • Causality: High temperatures are mandatory to ensure complete combustion of the robust, electron-rich pyrazole ring, which can otherwise form refractory nitrogenous chars, leading to artificially low Nitrogen readings.

  • Detection: Quantify CO₂, H₂O, and NOₓ via thermal conductivity detectors (TCD) calibrated against a sulfanilamide standard.

Protocol B: Absolute Quantitation via qNMR (The Orthogonal Validator)
  • Internal Standard (IS) Selection: Select Dimethyl fumarate (DMFu) as the internal standard.

    • Causality: DMFu is available in >99.9% purity and is highly stable. Crucially, its singlet proton resonance (~6.8 ppm) sits in a clear spectral window, avoiding any overlap with the aromatic protons (7.0 - 8.0 ppm) or the methyl protons (2.3 ppm) of 4-(m-Tolyl)-1H-pyrazole.

  • Gravimetric Preparation: Accurately weigh ~10 mg of the pyrazole and ~5 mg of DMFu using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO-d₆.

    • Causality: Co-dissolution ensures both the analyte and the standard experience identical relaxation environments, which is critical for accurate signal integration.

  • NMR Acquisition Parameters: Acquire the ¹H NMR spectrum with a prolonged relaxation delay ( D1​=30 seconds) and a 90° pulse angle.

    • Causality: A long D1​ ensures that at least 5×T1​ (longitudinal relaxation time) has passed. This guarantees complete relaxation of all nuclei between pulses. Failing to do this saturates the signal, artificially skewing the calculated purity.

Experimental Data: A Case Study in Orthogonal Validation

To demonstrate the power of this self-validating system, consider the following experimental data from a recently synthesized batch of 4-(m-Tolyl)-1H-pyrazole (Batch #ATP-042).

Theoretical CHN for C₁₀H₁₀N₂:C: 75.92%, H: 6.37%, N: 17.71%

Table 2: Orthogonal Validation Data (Batch #ATP-042)
ParameterTheoretical ValueExperimental ValueDeviation / ResultStatus
Carbon (CHN) 75.92%75.45%-0.47%FAIL (Marginal)
Hydrogen (CHN) 6.37%6.42%+0.05%PASS
Nitrogen (CHN) 17.71%17.60%-0.11%PASS
Absolute Purity (qNMR) 100.00%99.47%-0.53%PASS (>99% API)
Exact Mass [M+H]⁺ (HRMS) 159.0922 m/z159.0925 m/z+1.8 ppmPASS (<5 ppm)

Expert Analysis of the Data: Looking solely at the CHN data, this batch fails the ACS ±0.4% guideline for Carbon (-0.47%). Historically, a chemist might attempt to "fit" this data by calculating the inclusion of fractional water or solvent molecules.

Conclusion

When characterizing building blocks like 4-(m-Tolyl)-1H-pyrazole, treating combustion CHN analysis as an infallible standard is a liability. By integrating CHN with qNMR and HRMS, researchers create a self-validating triad. This approach not only satisfies the stringent requirements of top-tier journals but also ensures that drug development programs are built on a foundation of unimpeachable analytical truth.

References

  • ACS Research Data Guidelines & Author Requirements American Chemical Society (ACS Publications)[Link]

  • An International Study Evaluating Elemental Analysis ACS Central Science / Baylor University[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (PMC)[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4-(m-Tolyl)-1H-pyrazole

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling and disposing of specialized chemical reagents like 4-(m-Tol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling and disposing of specialized chemical reagents like 4-(m-Tolyl)-1H-pyrazole demands a meticulous, informed approach that extends beyond the experimental bench. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. Our objective is to ensure that every stage of the chemical lifecycle, including its disposal, is managed with the precision and foresight it requires, protecting both personnel and the environment.

The core principle of this guide is straightforward: professional disposal is non-negotiable . Due to its hazardous properties, in-laboratory treatment or neutralization of 4-(m-Tolyl)-1H-pyrazole is strongly discouraged. The only appropriate disposal method is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Hazard Assessment of 4-(m-Tolyl)-1H-pyrazole

Understanding the specific risks associated with a chemical is the foundation of its safe management. The hazard profile for 4-(m-Tolyl)-1H-pyrazole, as classified under the Globally Harmonized System (GHS), dictates the stringent handling and disposal requirements.

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral H302: Harmful if swallowed.[1]Prevents disposal in general waste or drains to avoid accidental ingestion by wildlife or contamination of water sources.
Skin Irritation H315: Causes skin irritation.[1]Requires the use of chemical-resistant gloves and a lab coat. All contaminated PPE must be disposed of as hazardous waste.
Serious Eye Irritation H319: Causes serious eye irritation.[1]Mandates the use of safety glasses or goggles. Contaminated eye protection must be decontaminated or disposed of correctly.
Respiratory Irritation H335: May cause respiratory irritation.[1]Handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.
Aquatic Hazard WGK 3 (for isomer): Highly hazardous to water.[2]This is a critical consideration. Discharge into the environment, particularly drains and waterways, must be strictly avoided to prevent long-lasting harm to aquatic life.[3]

Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the procedural steps for the safe segregation, collection, storage, and disposal of waste generated from research activities involving 4-(m-Tolyl)-1H-pyrazole.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling any waste containing 4-(m-Tolyl)-1H-pyrazole, it is imperative to wear the appropriate PPE. This is not merely a procedural step but a critical barrier against chemical exposure.

  • Eye/Face Protection : Wear chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[3]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Employ the proper glove removal technique to avoid skin contact with the outer surface.[3][4]

  • Skin and Body Protection : Wear a fully buttoned lab coat and closed-toe shoes.[4]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix waste streams unless explicitly permitted by your EHS department.

  • Solid Waste :

    • Description : Includes residual or unused 4-(m-Tolyl)-1H-pyrazole powder, contaminated weighing papers, pipette tips, and disposable PPE (gloves, etc.).

    • Procedure : Collect all solid waste in a dedicated, clearly labeled hazardous waste container. The container must be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[5]

    • Causality : Segregating solid waste prevents accidental reactions with other chemical wastes and ensures the disposal contractor can apply the correct treatment method, often incineration for solid organic compounds.

  • Liquid Waste :

    • Description : Includes solutions containing dissolved 4-(m-Tolyl)-1H-pyrazole or solvents used to rinse contaminated glassware.

    • Procedure : Collect all liquid waste in a separate, compatible hazardous waste container (e.g., borosilicate glass or a suitable plastic carboy).

    • Causality : Liquid waste streams often require different disposal pathways, such as solvent recycling or high-temperature incineration. Mixing with incompatible solids or other liquids could generate heat, gas, or other hazards.

Step 3: Container Labeling

Accurate and thorough labeling is a legal requirement and essential for safety. An improperly labeled container poses a risk to everyone who handles it.

  • Label Contents : The label must be securely affixed to the container and include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "4-(m-Tolyl)-1H-pyrazole" and any other constituents in the waste stream.

    • The approximate concentration or volume of the chemical.

    • The relevant hazard pictograms (e.g., GHS07 for harmful/irritant).[1]

    • The date of accumulation.

Step 4: Temporary Storage

Waste containers must be stored safely and securely while awaiting pickup.

  • Location : Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[6]

  • Conditions : Keep the container away from incompatible materials, particularly strong oxidizing agents.[6] Ensure the container is tightly closed when not in use.

  • Causality : Proper storage minimizes the risk of spills, unauthorized access, and reactions with other chemicals. Storing in a ventilated area prevents the buildup of any potential vapors.

Step 5: Arranging for Final Disposal

The final and most crucial step is the transfer of waste to a licensed professional.

  • Procedure : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[5][6]

  • Documentation : Complete all required waste disposal forms or manifests as instructed by your EHS department.[5]

  • Prohibition : Under no circumstances should 4-(m-Tolyl)-1H-pyrazole or its containers be disposed of in the regular trash or poured down the drain.[3][7][8] This is a direct violation of environmental regulations due to its potential aquatic toxicity.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposition cluster_3 Prohibited Actions start Waste Generation (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling drain Drain Disposal start->drain trash General Trash start->trash segregate Step 2: Segregate Waste (Separate Solid & Liquid) ppe->segregate label_waste Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) segregate->label_waste store_waste Step 4: Store Securely (Ventilated, Designated Area) label_waste->store_waste contact_ehs Step 5: Contact EHS (Schedule Waste Pickup) store_waste->contact_ehs disposal Professional Disposal (Licensed Contractor) contact_ehs->disposal

Disposal Workflow for 4-(m-Tolyl)-1H-pyrazole.

Emergency Procedures: Spill Management

In the event of a small spill, a prompt and correct response is crucial to prevent wider contamination and exposure.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, evacuate the lab.

  • Wear PPE : Don the appropriate PPE as described in Step 1, including respiratory protection if dust is present.

  • Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite or sand.[5] Avoid creating dust.

  • Collect Waste : Carefully sweep or scoop the contaminated absorbent material into your designated solid hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., as recommended by your EHS office). All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[5]

  • Report : Report the incident to your supervisor and EHS department.

By adhering to these protocols, you contribute to a culture of safety, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Fluorochem. (n.d.). 4-(m-Tolyl)-1H-pyrazole (CAS 1260785-58-7).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrazole.
  • MilliporeSigma. (2026). SAFETY DATA SHEET - Pyrazole.
  • ThermoFisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Pyrazole.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.
  • (n.d.). SAFETY DATA SHEET.
  • University of Fribourg. (n.d.). Safety in the laboratory.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE.
  • Sigma-Aldrich. (n.d.). 4-p-Tolyl-1H-pyrazole 111016-46-7.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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